Chemical structure and molecular weight of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
An In-Depth Technical Guide to 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (CAS: 2018-45-3) Executive Summary 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, registered under CAS number 2018-45-3, is a heterocyclic organic compound...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (CAS: 2018-45-3)
Executive Summary
4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, registered under CAS number 2018-45-3, is a heterocyclic organic compound with significant potential across various scientific and industrial domains.[1][2] Characterized by a 1,3-dioxane core structure substituted with both a methyl and a hydroxyethyl group at the C4 position, this molecule exhibits a unique combination of properties. Its high solvency, low toxicity, and good biodegradability position it as an environmentally favorable and versatile compound.[1] This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It covers the molecule's fundamental chemical structure, physicochemical properties, a plausible synthetic route, detailed analytical characterization protocols, and its current and potential applications, with a particular focus on the pharmaceutical sector.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's structure and physical characteristics is foundational to its application. These properties dictate its behavior in various systems, from solubility in formulation buffers to its interaction with biological macromolecules.
Chemical Structure
The structure of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane consists of a six-membered ring containing two oxygen atoms at positions 1 and 3. The C4 position of this dioxane ring is quaternized with both a methyl group and a 2-hydroxyethyl group. This dual substitution is critical to its chemical personality, imparting both hydrophilicity (from the hydroxyl group) and moderate lipophilicity.
Caption: 2D chemical structure of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane.
Core Physicochemical Data
The compound's physical and chemical properties are summarized in the table below. These values are critical for designing experimental conditions, predicting behavior in formulations, and ensuring safe handling.
The synthesis of 1,3-dioxanes is a classic organic transformation, typically involving the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone.[3][4] For 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, a plausible and efficient pathway involves the reaction of 3-methyl-1,3,5-pentanetriol with formaldehyde in the presence of an acid catalyst.
The choice of an acid catalyst (e.g., p-toluenesulfonic acid) is crucial as it protonates the carbonyl oxygen of formaldehyde, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the triol. The reaction proceeds via a hemiacetal intermediate, followed by an intramolecular cyclization to form the stable six-membered dioxane ring.
Caption: Plausible synthetic pathway for 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane.
Analytical Characterization and Quality Control
For applications in research and drug development, rigorous characterization of any chemical entity is non-negotiable. A multi-technique approach is recommended to confirm the identity, purity, and structure of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane unambiguously.
Integrated Analytical Workflow
The workflow for comprehensive characterization combines a separation technique for purity assessment (GC) with powerful spectroscopic methods for structural elucidation (MS and NMR). This ensures both the identity and purity of the material are validated.
Thermodynamic Properties and Thermal Stability of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane: A Technical Guide
Introduction & Molecular Architecture 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (HMDO, CAS: 2018-45-3), also known as 4-methyl-1,3-dioxane-4-ethanol, is a highly versatile cyclic ether characterized by a six-membered dioxa...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Molecular Architecture
4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (HMDO, CAS: 2018-45-3), also known as 4-methyl-1,3-dioxane-4-ethanol, is a highly versatile cyclic ether characterized by a six-membered dioxane ring substituted with a methyl group and a hydroxyethyl pendant chain[1]. This unique molecular architecture imparts dual functionality: the dioxane ring provides robust solvency and chemical stability, while the terminal hydroxyl group offers a reactive site for esterification, etherification, or hydrogen bonding[1].
In drug development and advanced polymer synthesis, HMDO is increasingly utilized as a specialized solvent, a plasticizer, and a building block for biodegradable materials[2]. However, deploying HMDO in high-temperature reactions or hot-melt extrusion processes requires a rigorous understanding of its thermodynamic limits and thermal degradation kinetics. This whitepaper synthesizes the thermodynamic properties and thermal stability of HMDO, providing field-proven, self-validating methodologies for its characterization.
Thermodynamic Properties
The thermodynamic behavior of HMDO is dictated by the interplay between the non-polar hydrocarbon domains and the highly polar hydroxyl and ether oxygen atoms. The presence of the hydroxyl (-OH) group significantly enhances its polarity and enables intermolecular hydrogen bonding, which directly elevates its boiling point and specific heat capacity compared to unsubstituted 1,3-dioxanes[1].
Key Physical and Thermodynamic Data
The macroscopic thermodynamic properties of HMDO are summarized in Table 1. The relatively high boiling point (217.1 °C) and low vapor pressure (0.029 mmHg at 25 °C) make it an excellent low-volatility solvent for extended, high-temperature chemical syntheses[2].
Table 1: Quantitative Thermodynamic and Physical Properties of HMDO
Elevated by strong intermolecular H-bonding from the -OH group.
Density
1.029 g/cm³
Indicates dense molecular packing facilitated by the cyclic structure.
Vapor Pressure
0.029 mmHg (at 25 °C)
Low volatility reduces evaporative loss during ambient processing.
Flash Point
101.5 °C
High flash point ensures a wider thermal safety margin in industrial use.
Refractive Index
1.435
Reflects the polarizability of the cyclic ether and hydroxyl electron clouds.
Thermal Stability and Degradation Kinetics
Understanding the thermal degradation of HMDO is critical for preventing unwanted side reactions during high-temperature processing. The 1,3-dioxane ring is generally stable, but the substituted acetal linkage is susceptible to thermal stress and acidic environments[3].
Mechanisms of Thermal Degradation
At elevated temperatures (typically >250 °C), HMDO undergoes two primary competing degradation pathways:
Acetal Ring Opening: The C-O bonds within the 1,3-dioxane ring undergo heterolytic cleavage. This process is often the initiation step in the thermal degradation of cyclic acetals, leading to the formation of volatile aldehydes and alcohols[3].
Hydroxyl Dehydration: The pendant 2-hydroxyethyl group can undergo thermal dehydration, releasing water and forming a terminal alkene. If this water is trapped within a closed system, it can act as a nucleophile, autocatalytically accelerating the hydrolysis of the dioxane ring.
Caption: Thermal degradation pathways of HMDO highlighting ring opening and dehydration mechanisms.
To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. Below are the definitive, step-by-step protocols for determining the specific heat capacity (
Cp
) and thermal degradation kinetics of HMDO.
Protocol 1: Determination of Specific Heat Capacity (
Cp
) via DSC
Causality Rationale: HMDO is a liquid with measurable vapor pressure. Using standard open pans in Differential Scanning Calorimetry (DSC) will result in continuous evaporation during heating. The endothermic latent heat of vaporization will artificially inflate the apparent heat capacity. Therefore, hermetically sealed aluminum pans are strictly required to isolate sensible heat from latent heat[4]. Furthermore, a sapphire standard is used to eliminate instrument bias, creating a self-validating mathematical ratio.
Step-by-Step Methodology:
Calibration: Calibrate the DSC using an Indium standard to verify temperature accuracy and cell constant.
Baseline Establishment: Run an empty, hermetically sealed aluminum pan against an identical empty reference pan from 10 °C to 150 °C at a heating rate of 10 °C/min. Record the baseline heat flow.
Reference Scan: Place a certified sapphire disk (of known mass and
Cp
) into a hermetically sealed pan. Run the identical thermal program.
Sample Preparation: Accurately weigh 10.00 (±0.01) mg of HMDO into a hermetically sealed aluminum pan. Ensure no liquid is trapped in the crimp seal to prevent pressure-induced rupture.
Sample Scan: Execute the identical thermal program (10 °C to 150 °C at 10 °C/min).
Data Synthesis: Calculate the specific heat capacity of HMDO at any temperature
T
using the ASTM E1269 ratio method:
Causality Rationale: To accurately model the thermal stability of HMDO, we must separate pure thermal scission from thermo-oxidative degradation. Oxygen acts as a radical initiator, which prematurely attacks the ether linkages. By utilizing Thermogravimetric Analysis (TGA) under a high-purity nitrogen purge, we isolate the fundamental thermal degradation vector[3].
Step-by-Step Methodology:
Purge Setup: Establish a continuous flow of high-purity Nitrogen (N₂) at 50 mL/min through the TGA furnace to ensure a strictly inert atmosphere.
Sample Loading: Load 5.0 to 10.0 mg of HMDO into an open platinum or alumina crucible.
Dynamic Heating: Heat the sample from 25 °C to 600 °C. To calculate the activation energy (
Ea
) of degradation, perform this scan at three different heating rates (e.g., 5, 10, and 20 °C/min).
Parameter Extraction: Determine the onset of decomposition (
T5%
, the temperature at 5% weight loss) and the temperature of maximum degradation rate (
Tmax
, the peak of the derivative DTG curve).
Kinetic Modeling: Apply the Flynn-Wall-Ozawa (FWO) isoconversional method to the multi-heating-rate data to calculate the activation energy of the ring-opening process.
Caption: Self-validating experimental workflow for determining HMDO thermal and thermodynamic properties.
Applications in Drug Development & Polymer Science
The thermodynamic profile of HMDO directly dictates its utility in advanced applications:
Pharmaceutical Solvency: The combination of a low vapor pressure (0.029 mmHg) and a high boiling point (217.1 °C) allows HMDO to act as a stable reaction medium for the synthesis of Active Pharmaceutical Ingredients (APIs) requiring prolonged reflux conditions without significant solvent loss[2].
Polymer Plasticization: In polymer science, the bulky 4-methyl and 4-(2-hydroxyethyl) groups disrupt polymer chain packing. When used as an additive, HMDO increases the free volume within the polymer matrix, acting as an effective, low-toxicity plasticizer that lowers the glass transition temperature (
Tg
) of rigid polymers[2].
Conclusion
4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (HMDO) is a structurally complex solvent and intermediate whose thermodynamic properties are governed by its cyclic acetal core and polar hydroxyl tail. By employing rigorous, self-validating methodologies like hermetically sealed DSC and inert-atmosphere TGA, researchers can accurately map its specific heat capacity and thermal degradation limits. Understanding these parameters is non-negotiable for deploying HMDO safely and efficiently in high-temperature chemical syntheses and advanced material development.
Solubility profile of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane in polar and non-polar organic solvents
Executive Summary & Structural Thermodynamics In pharmaceutical formulation and organic synthesis, the selection of an appropriate solvent or intermediate is dictated by its solvation thermodynamics. 4-(2-Hydroxyethyl)-4...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Thermodynamics
In pharmaceutical formulation and organic synthesis, the selection of an appropriate solvent or intermediate is dictated by its solvation thermodynamics. 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane is a highly versatile, cyclic acetal/ketal derivative. Its unique molecular architecture imparts an amphiphilic character, allowing it to bridge the solubility gap between highly polar aqueous systems and non-polar lipophilic environments.
To understand its solubility profile, we must deconstruct its structural thermodynamics:
The 1,3-Dioxane Ring: The core six-membered ring contains two ether oxygens that act as moderate hydrogen-bond acceptors. The hydrocarbon backbone of the ring provides a baseline of non-polar dispersion interactions[1].
The 4-Methyl Group: This functional group introduces a localized lipophilic patch, increasing the molecule's steric bulk and enhancing its affinity for non-polar organic solvents via London dispersion forces.
The 4-(2-Hydroxyethyl) Appendage: The primary alcohol on this side chain is a strong hydrogen-bond donor and acceptor. This protic moiety drastically increases the molecule's polarity and its interaction with aqueous and polar organic media.
By utilizing Hansen Solubility Parameters (HSP) —which divide cohesive energy into dispersion (
δD
), polar (
δP
), and hydrogen-bonding (
δH
) forces—we can accurately predict how this compound will behave in various solvent matrices[2].
Amphiphilic solvation pathways of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane.
Solubility Profile Analysis
The dual nature of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane results in a broad solubility spectrum. The compound acts as a powerful co-solvent and solubilizer because its HSP values overlap with both hydrophilic and hydrophobic domains[3].
Polar Organic Solvents and Water
In highly polar solvents such as Water, Methanol (MeOH), and Dimethyl Sulfoxide (DMSO), the compound exhibits near-miscibility. The primary hydroxyl group forms strong intermolecular hydrogen bonds with the solvent network. Furthermore, the two ether oxygens in the 1,3-dioxane ring act as potent H-bond acceptors, allowing the molecule to integrate seamlessly into the highly structured hydrogen-bonded networks of protic solvents.
Non-Polar Organic Solvents
In non-polar solvents like Hexane, Toluene, and Dichloromethane (DCM), solubility is driven entirely by the dispersion forces (
δD
) of the 4-methyl group and the cyclic hydrocarbon backbone. While highly soluble in moderately non-polar solvents like DCM and Toluene, its solubility in extreme aliphatic hydrocarbons (e.g., Hexane) is limited. The strong self-association of the hydroxyl groups creates an energetic barrier that non-polar solvents struggle to overcome without a co-solvent.
Quantitative Solubility Data
The following table summarizes the estimated solubility parameters and limits for 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane across standard laboratory solvents at 25°C.
To accurately quantify the solubility of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, we employ the Saturation Shake-Flask Method . Unlike kinetic solubility assays—which simply measure the precipitation point of a compound serially diluted from a DMSO stock—the shake-flask method determines the true thermodynamic equilibrium between the undissolved solute and the solvent[4].
The Self-Validating Protocol
As an Application Scientist, I design protocols that inherently verify their own accuracy. The following workflow incorporates an internal validation loop to ensure that the measured concentration reflects a true thermodynamic state, rather than a transient supersaturated or incomplete dissolution state[5].
Step 1: Solute-Solvent Dispensing
Action: Add an excess amount of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (e.g., 200 mg) to 1.0 mL of the target solvent in a sealed, inert borosilicate glass vial.
Causality: An excess of solute must be present to ensure the solvent reaches its absolute saturation capacity. If the compound completely dissolves, the saturation point has not been reached, and more solute must be added.
Step 2: Isothermal Equilibration
Action: Place the vials on an orbital shaker set to 300 RPM at a strictly controlled 25.0°C ± 0.5°C for 48 to 72 hours[6].
Causality: Solvation is a thermodynamically driven process that requires time to overcome activation energy barriers. Shaking maximizes the surface area contact between phases, while strict temperature control is required because solubility is highly temperature-dependent.
Step 3: Phase Separation
Action: Centrifuge the equilibrated samples at 10,000 x g for 15 minutes at 25°C.
Causality: Centrifugation is selected over standard membrane filtration. Because 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane is amphiphilic, it has a high propensity to adsorb onto standard nylon or PTFE syringe filters, which would artificially lower the quantified solubility in the filtrate.
Step 4: Quantification via HPLC-UV/RI
Action: Extract the supernatant and dilute it appropriately in the mobile phase. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector (since the compound lacks strong UV chromophores).
Step 5: Internal Validation Loop (Crucial Step)
Action: Sample the vials at exactly 24 hours and 48 hours. Compare the quantified concentrations.
Causality: If the concentration variance between the 24-hour and 48-hour time points is less than 5%, the system has reached true thermodynamic equilibrium. If the variance exceeds 5%, the system is still actively dissolving, and incubation must continue to 72 hours[5]. This self-validating step prevents the premature reporting of false-low solubility values.
Standardized, self-validating shake-flask methodology for thermodynamic solubility.
Conclusion
The solubility profile of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane is a direct manifestation of its hybrid molecular structure. By combining the hydrogen-bonding capacity of a primary alcohol with the moderate polarity of a 1,3-dioxane ring and the lipophilicity of a methyl group, it functions as a highly adaptable solvent and intermediate. When determining its solubility limits experimentally, rigorous adherence to thermodynamic principles and self-validating shake-flask methodologies is required to generate reliable, reproducible data for downstream drug development and chemical synthesis.
References
Hansen solubility parameter - Wikipedia. Wikipedia. Available at:[Link]
Hansen Solubility Parameters. Hansen Solubility. Available at:[Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at:[Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at:[Link]
Toxicity, safety data sheet (SDS), and handling guidelines for CAS 2018-45-3
An In-depth Technical Guide to 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3): Toxicity, Safety, and Handling A Note on Chemical Identification: This guide addresses the chemical compound commonly known as 2-Amino-5-brom...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3): Toxicity, Safety, and Handling
A Note on Chemical Identification: This guide addresses the chemical compound commonly known as 2-Amino-5-bromobenzotrifluoride or 4-Bromo-2-(trifluoromethyl)aniline. While the topic request specified CAS 2018-45-3, extensive database searches indicate the correct and universally recognized identifier for this compound is CAS 445-02-3 .[1] This document will proceed using the correct CAS number to ensure accuracy and consistency with established safety and regulatory data.
Introduction
2-Amino-5-bromobenzotrifluoride is a halogenated aromatic amine that serves as a critical intermediate in advanced organic synthesis.[2][3] Its unique structure, featuring a trifluoromethyl group and a bromine atom, makes it a versatile building block, particularly in the pharmaceutical and agrochemical industries.[4][5] The trifluoromethyl group often enhances metabolic stability and pharmacokinetic properties in final drug products, while the bromine atom provides a reactive site for further molecular elaboration.[5]
Given its utility and reactivity, a comprehensive understanding of its toxicological profile and associated handling requirements is paramount for ensuring the safety of researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the compound's hazards, synthesizes critical information from its Safety Data Sheet (SDS), and outlines field-proven protocols for safe handling, emergency response, and disposal.
Section 1: Toxicological Profile and GHS Hazard Assessment
2-Amino-5-bromobenzotrifluoride is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are associated with its acute toxicity upon exposure through multiple routes and its irritant properties to the skin, eyes, and respiratory system.[4][6]
Skin and Eye Irritation (Category 2): As an irritant, direct contact with the skin can lead to inflammation, redness, and discomfort.[1][6] Ocular exposure is of greater concern, as it can cause serious irritation, pain, and potential damage to the cornea or other sensitive eye tissues.[1] This is a common property of halogenated aromatic amines.
Respiratory Irritation (STOT SE 3): Inhalation of vapors, mists, or aerosols can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation.[6][7][9] This necessitates handling the compound in well-ventilated areas or with local exhaust ventilation.[8][9]
Section 2: Key Safety Data Sheet (SDS) Information
An SDS is the foundational document for chemical safety. The following sections highlight the most critical data points for 2-Amino-5-bromobenzotrifluoride, providing the basis for risk assessment and the development of safe work practices.
Physical and Chemical Properties
This data is essential for understanding the compound's behavior under various laboratory conditions, including its volatility and potential for aerosolization.
Slightly soluble in water; soluble in organic solvents.[10]
Stability and Reactivity
Stability: The compound is stable under recommended storage conditions.[11]
Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][9][10] Reactions with these substances can be exothermic and may produce hazardous byproducts.
Hazardous Decomposition Products: Upon combustion or exposure to high temperatures, it may decompose to release poisonous fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides.[9][12]
Section 3: Risk Mitigation and Safe Handling Protocols
A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.
Standard Operating Procedure (SOP) for Laboratory Handling
This protocol is a self-validating system designed to minimize exposure.
Preparation and Planning:
Conduct a pre-work risk assessment. Identify the quantities to be used and the specific manipulations required.
Locate and ensure the functionality of the nearest safety shower and eyewash station.[8]
Verify that the Safety Data Sheet (SDS) is readily accessible.
Engineering Controls:
All handling of 2-Amino-5-bromobenzotrifluoride must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8][9]
Use of a local exhaust ventilation system is also an acceptable primary control measure.[8]
Personal Protective Equipment (PPE) Donning:
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[6][13] Standard safety glasses are insufficient.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before use.[9] Follow the glove manufacturer's guidance on breakthrough time. Contaminated gloves should be disposed of as hazardous waste.[14]
Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[13]
Chemical Handling:
Before use, visually inspect the container for any signs of damage or leakage.
Dispense the liquid slowly and carefully to avoid splashing or aerosol generation.
Keep the container tightly closed when not in use.[8][10]
Do not eat, drink, or smoke in the work area.[4][13]
Post-Handling:
Thoroughly wash hands and any exposed skin with soap and water after completing work and before leaving the laboratory.[4][13]
Decontaminate all work surfaces and equipment.
Remove and properly store or dispose of PPE. Contaminated clothing should be removed and laundered before reuse.[4][13]
Section 4: Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical.
Caption: General workflow for responding to laboratory emergencies.
First-Aid Measures
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][13] If the person feels unwell or if breathing is difficult, call a POISON CENTER or physician immediately.[7][8][13]
Skin Contact: Immediately remove all contaminated clothing.[13] Rinse the affected skin area with plenty of soap and water.[6][13] If skin irritation occurs, seek medical advice/attention.[8][13]
Eye Contact: Rinse cautiously with water for several minutes.[13] If contact lenses are present and easy to remove, do so. Continue rinsing for at least 15 minutes.[12][15] If eye irritation persists, get medical advice or attention.[8][13]
Ingestion: Rinse the mouth with water.[8][13] Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell.[8][13]
Accidental Release (Spill) Management
Ensure adequate ventilation and wear all required personal protective equipment.[13]
Keep unnecessary personnel away from the spill area.[13]
Absorb the spilled material with a suitable inert absorbent such as dry sand, earth, or sawdust.[13]
Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[13][15]
Prevent the product from entering drains or waterways.[13]
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[13][15]
Specific Hazards: The material may decompose in a fire to generate poisonous fumes.[13] Containers may explode if heated.[12]
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][12] Fire-extinguishing work should be done from the windward side.[13]
Section 5: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical lifecycle to ensure continued safety and environmental protection.
Storage Conditions
Keep the container tightly closed in a dry, cool, and well-ventilated area.[8][9][10]
Store in a dark place, protected from direct sunlight.[10][13]
It is recommended to store the container under an inert gas (e.g., nitrogen or argon) to protect it from air and moisture.[3]
Store away from incompatible materials such as strong oxidizers and acids.[10]
Disposal Considerations
Disposal of this chemical and its container must be done in accordance with all applicable local, regional, and national laws and regulations.[13]
Do not allow the chemical to be released into the environment.[15]
Surplus and non-recyclable solutions should be handled by a licensed professional waste disposal service.[14]
Conclusion
2-Amino-5-bromobenzotrifluoride (CAS 445-02-3) is an indispensable reagent in modern chemical synthesis but possesses moderate acute toxicity and significant irritant properties. A thorough understanding of these hazards, coupled with the disciplined implementation of engineering controls, safe work practices, and appropriate personal protective equipment, is essential for its safe use. By adhering to the guidelines presented in this document, researchers and scientists can effectively mitigate risks, ensuring both personal safety and the integrity of their work.
References
Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET: 2-Amino-5-bromobenzotrifluoride.
Whitepaper: Mechanistic Pathways and Degradation Protocols for 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (HEMD)
Executive Summary & Chemical Causality 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (HEMD) is a complex cyclic acetal frequently encountered as a byproduct or intermediate in industrial C1/C4 chemistry. Its formation is class...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Causality
4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (HEMD) is a complex cyclic acetal frequently encountered as a byproduct or intermediate in industrial C1/C4 chemistry. Its formation is classically driven by the Prins condensation of 3-methyl-3-buten-1-ol (isoprenol) with formaldehyde. During this reaction, the nucleophilic addition of the isoprenol double bond to a formaldehyde-derived carbocation yields 3-methyl-1,3,5-pentanetriol, which subsequently undergoes secondary acetalization to form the highly stable 1,3-dioxane ring .
Because acetal linkages are highly stable under neutral and alkaline conditions, HEMD is notoriously recalcitrant in standard biological wastewater treatment facilities. Understanding the specific physicochemical and biological mechanisms required to cleave the 1,3-dioxane ring is critical for environmental remediation and industrial process optimization.
Core Degradation Pathways: A Mechanistic Analysis
The degradation of HEMD must overcome the thermodynamic stability of the cyclic acetal. We classify the degradation pathways into three core mechanisms:
Acid-Catalyzed Hydrolysis
Acetals are labile to aqueous acids. Lowering the pH below 2.0 provides the necessary protons to attack the acetal oxygens (O1 or O3).
Causality: Protonation transforms the oxygen into a superior leaving group, facilitating C-O bond cleavage to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water drives the reversible reaction backward, yielding the parent diol (3-methyl-1,3,5-pentanetriol) and formaldehyde . Because this reaction is an equilibrium, continuous removal of formaldehyde (e.g., via distillation or chemical scavenging) is required to drive the reaction to completion.
Advanced Oxidation Processes (AOPs)
When acid hydrolysis is unfeasible, Advanced Oxidation Processes (such as UV/H₂O₂) are employed to generate highly reactive hydroxyl radicals (OH•).
Causality: OH• radicals lack the specificity of acid hydrolysis. Instead, they initiate degradation via hydrogen atom abstraction. In 1,3-dioxanes, the weakest C-H bonds are located at the C2 position (between the two oxygens) due to anomeric effects. Abstraction here forms a carbon-centered radical that rapidly reacts with dissolved oxygen to form a peroxyl radical, triggering ring cleavage. This yields intermediate formates (e.g., monoformates of the parent triol) and short-chain organic acids before eventual mineralization to CO₂ and H₂O .
Biological Degradation via Monooxygenases
Conventional activated sludge cannot metabolize HEMD due to the lack of specific enzymes capable of opening the cyclic ether/acetal ring.
Causality: Specific environmental strains, such as Rhodococcus or Pseudonocardia species, express Soluble Di-iron Monooxygenases (SDIMOs). These enzymes can co-metabolically insert an oxygen atom directly into the C-H bond adjacent to the ether oxygen (α-hydroxylation). The resulting hemiacetal is highly unstable and undergoes spontaneous abiotic ring cleavage, rendering the linear carbon chain bioavailable for standard β-oxidation .
Chemical and biological degradation pathways of HEMD.
Self-Validating Experimental Protocols
To ensure scientific integrity, degradation experiments must not rely solely on the disappearance of the parent compound, as this can be conflated with volatilization or adsorption. The following protocols are designed as self-validating mass-balance systems.
Protocol 1: Acid-Catalyzed Hydrolysis Kinetics
Objective: Determine the pseudo-first-order rate constant of HEMD ring cleavage at acidic pH.
Preparation: Prepare a 10 mM solution of HEMD in ultra-pure water. Place 500 mL in a jacketed reactor maintained at 60°C.
Initiation: Adjust the pH to 1.5 using 1.0 M H₂SO₄. Start the timer.
Sampling: Withdraw 5 mL aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching (Causality): Immediately neutralize the aliquot to pH 7.0 using 1.0 M NaOH. Why? Hydrolysis is strictly acid-catalyzed; neutralizing the sample instantly freezes the reaction profile, preventing further degradation in the autosampler vial.
Orthogonal Analysis:
Analyze HEMD depletion via GC-FID.
Derivatize a sub-aliquot with 2,4-Dinitrophenylhydrazine (DNPH) and analyze via HPLC-UV at 360 nm to quantify formaldehyde generation.
Validation Checkpoint: The molar loss of HEMD must equal the molar generation of formaldehyde (1:1 stoichiometry). A closed mass balance confirms true chemical hydrolysis rather than physical loss.
Protocol 2: AOP Mineralization Tracking (UV/H₂O₂)
Objective: Differentiate between primary ring cleavage and total carbon mineralization.
Setup: Load 500 mL of 5 mM HEMD into a quartz photoreactor.
Dosing: Add H₂O₂ to achieve a 20:1 molar ratio of H₂O₂:HEMD.
Irradiation: Ignite a 254 nm low-pressure UV lamp.
Sampling & Quenching: Withdraw samples every 10 minutes. Quench immediately with Sodium Thiosulfate (Na₂S₂O₃). Why? Thiosulfate stoichiometrically reduces residual H₂O₂, preventing the continued dark-reaction generation of OH• radicals that would skew analytical results.
Analysis: Measure parent compound via GC-MS and Total Organic Carbon (TOC) via a combustion TOC analyzer.
Validation Checkpoint: Primary degradation (GC-MS) will reach 100% long before TOC reaches 0%. The lag between these curves validates the transient accumulation of formate and short-chain acid intermediates.
Self-validating experimental workflow for AOP degradation of HEMD.
Quantitative Data Summary
The following table summarizes the anticipated kinetic and thermodynamic outcomes of the three core degradation pathways based on analogous 1,3-dioxane behavior.
Degradation Pathway
Reagent / Catalyst
Primary Intermediates
Half-Life (Est.)
Mineralization Potential
Acid Hydrolysis
H₂SO₄ (pH 1.5, 60°C)
3-Methyl-1,3,5-pentanetriol, Formaldehyde
< 2 hours
Low (Requires secondary bio-treatment)
UV/H₂O₂ (AOP)
OH• Radicals
Formates, Short-chain organic acids
< 30 minutes
High (>90% TOC removal)
Biodegradation
Rhodococcus sp. (SDIMO)
Hydroxylated cyclic intermediates
5 - 7 days
Moderate (Highly strain-dependent)
References
Title: Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction
Source: Frontiers in Chemistry, 2023
URL: [Link]
Title: Product study of the OH radical and Cl atom initiated oxidation of 1,3-dioxane
Source: ChemPhysChem, 2010
URL: [Link]
Title: Degradation of dioxane, tetrahydrofuran and other cyclic ethers by an environmental Rhodococcus strain
Source: Applied Microbiology and Biotechnology, 1991
URL: [Link]
Title: Conversion of Isobutene and Formaldehyde to Diol using Praseodymium-Doped CeO2 Catalyst
Source: ACS Catalysis, 2024
URL: [Link]
Exploratory
An In-depth Technical Guide to 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane: Physicochemical Properties and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the key physicochemical properties of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (CAS No. 54...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (CAS No. 5464-21-1), with a specific focus on its boiling point and vapor pressure. As a Senior Application Scientist, this document synthesizes technical data with practical insights into the experimental methodologies required for accurate characterization. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other industrial applications where this versatile solvent finds use.
Introduction: The Versatility of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, a heterocyclic compound, is a colorless liquid with a range of applications stemming from its unique molecular structure. It serves as a valuable intermediate in organic synthesis and is utilized as a solvent in various industrial processes. Its utility in drug development may be found in formulation studies or as a building block for more complex molecules. A thorough understanding of its physical properties is paramount for its safe and effective use in any application.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental to its application in research and industry. These properties dictate the conditions required for handling, storage, and use in various processes.
Boiling Point: A Critical Parameter for Thermal Stability and Purification
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, the boiling point is a key indicator of its volatility and thermal stability.
Reported Boiling Point: 217.1°C at 760 mmHg.
This relatively high boiling point suggests a low volatility at room temperature, which can be advantageous in applications where solvent evaporation needs to be minimized.
Vapor Pressure: Understanding Volatility and Exposure Risk
Vapor pressure is a measure of a substance's tendency to evaporate. It is a critical parameter for assessing potential inhalation exposure and for designing processes that involve heating or vacuum conditions.
Reported Vapor Pressure: 0.029 mmHg at 25°C.
The low vapor pressure at ambient temperature corroborates the high boiling point, indicating that this compound will not readily form a high concentration of vapor in the air under normal laboratory conditions.
Summary of Physical Properties
The following table summarizes the key physical properties of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane.
The accurate determination of physical properties is reliant on standardized and validated experimental methods. This section details the principles and generalized procedures for measuring the boiling point and vapor pressure of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane.
Determination of Boiling Point (ASTM D1120 Standard Test Method)
The equilibrium boiling point is a fundamental property that can be determined using a method analogous to the ASTM D1120 standard for engine coolants, which is applicable to a wide range of liquid organic compounds.[2][3]
Principle: A specified volume of the liquid is boiled under equilibrium conditions at atmospheric pressure. The temperature of the vapor phase, corrected for barometric pressure, is recorded as the boiling point.[2]
Electronic Properties and Computational Modeling of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane: A Comprehensive Technical Guide
Executive Summary The rational design of chemical intermediates and active pharmaceutical ingredients (APIs) requires a rigorous understanding of their three-dimensional electronic architecture. 4-(2-Hydroxyethyl)-4-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of chemical intermediates and active pharmaceutical ingredients (APIs) requires a rigorous understanding of their three-dimensional electronic architecture. 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (HMDO) is a complex cyclic ether that presents a fascinating case study in conformational dynamics and stereoelectronic effects. This whitepaper provides an in-depth analysis of the electronic properties of HMDO, detailing the causality behind its conformational preferences, and outlines field-proven, self-validating computational and experimental workflows for its characterization.
Chemical Identity and Industrial Relevance
4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, identified by CAS number 2018-45-3, is a chemical compound characterized by a 1,3-dioxane ring substituted at the C4 position with both a methyl and a 2-hydroxyethyl group 1. With a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol , HMDO typically presents as a colorless liquid 2.
In industrial and pharmaceutical applications, HMDO is widely recognized for its high solvency, low toxicity, and excellent biodegradability [[2]](). The presence of the hydroxyl (-OH) group significantly enhances its polarity and aqueous solubility, while the dioxane ring contributes to its chemical stability, making it a versatile intermediate in organic synthesis and formulation chemistry 1.
Conformational Dynamics and Stereoelectronic Effects
To predict the reactivity of HMDO, one must first understand the fundamental electronic drivers of the 1,3-dioxane scaffold.
The Chair Conformation and Ring-Flipping
Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain 3. However, the presence of two oxygen atoms alters the bond lengths (C-O vs. C-C) and introduces distinct conformational behavior. Ab initio and Density Functional Theory (DFT) calculations demonstrate that the chair conformer of 1,3-dioxane is approximately 4.67 to 5.19 kcal/mol more stable than the 2,5-twist conformer 4. The molecule interconverts between two chair forms via higher-energy twist and boat intermediates 3.
Fig 1: Conformational ring-flipping pathway of the 1,3-dioxane core via twist-boat intermediates.
Stereoelectronic Drivers: NBO Analysis
In substituted 1,3-dioxanes like HMDO, the conformational equilibrium is not solely dictated by the steric bulk (A-values) of the C4 substituents. The presence of the oxygen atoms introduces powerful stereoelectronic effects—such as the anomeric effect—that can override steric considerations 3.
Natural Bond Orbital (NBO) analysis reveals that the stability of the 1,3-dioxane ground state is heavily reliant on electron delocalization from the equatorial non-bonding lone pair orbitals of the oxygen atoms (
LP(e)O
) into the adjacent antibonding orbitals (
σC−C∗
or
σC−H∗
) 5. For the 1,3-dioxane core, the
LP(e)O1→σC2−C3∗
resonance energy is calculated at approximately 12.66 kcal/mol 5. This hyperconjugative stabilization dictates the orientation of the C4 substituents in HMDO, forcing the molecule into a specific chair conformation to maximize orbital overlap.
Quantitative Data Summaries
Table 1: Relative Energies of 1,3-Dioxane Conformational States
Conformer
Relative Energy (HF)
Relative Energy (DFT: B3LYP)
Structural Implication
Chair
0.00 kcal/mol
0.00 kcal/mol
Global minimum; staggered bonds, optimal hyperconjugation 4.
2,5-Twist
+4.67 ± 0.31 kcal/mol
+5.19 ± 0.80 kcal/mol
Local minimum; relieves specific steric clashes but breaks orbital overlap 4.
| Half-Chair | > 10.0 kcal/mol | > 10.0 kcal/mol | High-energy transition state during ring-flipping 3. |
Table 2: Key NBO Donor-Acceptor Interactions in the 1,3-Dioxane Core
| Donor Orbital | Acceptor Orbital | Resonance Energy (
E(2)
) | Mechanistic Role |
| :--- | :--- | :--- | :--- |
|
LP(e)O1
|
σC2−C3∗
| ~12.66 kcal/mol | Primary driver of ground-state structural stability [[5]](). |
|
LP(a)O1
|
σC−H(ax)∗
| ~4.0 - 6.0 kcal/mol | Facilitates the anomeric effect for electronegative substituents 3. |
|
σC−O
|
σC−H(eq)∗
| ~2.5 kcal/mol | Hyperconjugative fine-tuning of the ring geometry 4. |
Experimental and Computational Protocols
To ensure high scientific integrity, the investigation of HMDO must utilize a self-validating system where computational predictions are strictly gated by experimental observables.
Fig 2: Self-validating computational workflow for HMDO conformational and electronic analysis.
Conformational Search: Generate the initial 3D structure of HMDO. Perform a Monte Carlo conformational search using Molecular Mechanics (e.g., MMFF94 force field) to generate a diverse ensemble of conformers.
Causality: This prevents the subsequent quantum mechanical optimization from getting trapped in a high-energy local minimum.
Geometry Optimization: Submit the lowest-energy conformers to DFT optimization utilizing the B3LYP functional and the 6-31G(d,p) basis set [[4]]().
Causality: B3LYP provides excellent geometry predictions for cyclic ethers, while the polarization functions (d,p) are critical for accurately modeling the electron density of the oxygen lone pairs.
Frequency Calculation (Self-Validation): Run a vibrational frequency calculation at the same level of theory.
Causality: This step is a mandatory self-validating gate. The absence of imaginary frequencies confirms the geometry is a true local minimum, while the zero-point energy (ZPE) corrections are necessary for accurate thermochemical data (ΔG, ΔH) [[4]]().
NBO Analysis: Execute Natural Bond Orbital (NBO) analysis on the optimized ground-state geometries to extract the second-order perturbation theory stabilization energies (
E(2)
).
Causality: This quantifies the stereoelectronic hyperconjugation, explaining the fundamental electronic drivers of the observed conformation 5.
Protocol 2: Experimental Validation via NMR and Mass Spectrometry
Sample Preparation: Dissolve high-purity HMDO in a non-polar deuterated solvent (e.g., CDCl₃) to minimize solvent-induced conformational shifts.
NMR Acquisition: Acquire 1D ¹H, ¹³C, and 2D NOESY NMR spectra at 298K.
Causality: NOESY cross-peaks provide spatial proximity data, which is essential for distinguishing between axial and equatorial orientations of the 4-methyl and 4-(2-hydroxyethyl) groups.
GIAO NMR Prediction: Calculate the isotropic magnetic shielding tensors for the DFT-optimized conformers using the Gauge-Independent Atomic Orbital (GIAO) method.
Mass Spectrometry Validation (QCC-ΔMS): Utilize differential mass spectrometry correlated with quantum chemical calculations (QCC-ΔMS).
Causality: By correlating experimental differential mass spectra with the enthalpies of formation calculated for fragmentation ions, researchers can successfully discriminate between closely related diastereomers of substituted 1,3-dioxanes, providing an orthogonal validation vector to NMR [[6]]().
Data Correlation (Self-Validation): Correlate the Boltzmann-weighted theoretical NMR shifts and QCC-ΔMS profiles with the experimental data. A high correlation coefficient self-validates the computational ensemble, proving the modeled electronic properties accurately represent the physical molecule.
References
ResearchGate. "A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane)".[Link]
Taylor & Francis. "Stereoelectronic Effects on the Conformational Properties of 1,3-Dioxane, 1,3-Dithiane, and 1,3-Diselenane: An Ab Initio Study and NBO Analysis".[Link]
The Chemical Architecture of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane: Discovery, Synthesis, and Mechanistic Pathways
Executive Summary & Historical Context The compound 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (CAS: 7564-64-9 for related triol derivatives) is a highly specialized cyclic acetal that serves as a critical, protected interm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Historical Context
The compound 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (CAS: 7564-64-9 for related triol derivatives) is a highly specialized cyclic acetal that serves as a critical, protected intermediate in the synthesis of biobased polymers, pyrethroid pesticides, and pharmaceutical precursors such as mevalonolactone [1].
The historical roots of this compound's synthesis trace back to 1919 when Dutch chemist Hendrik Jacobus Prins discovered the acid-catalyzed condensation of aldehydes with alkenes [2]. While the initial Prins reaction focused on simple substrates like styrene, the industrial scale-up in the 1960s (notably by Kuraray and BASF) shifted focus to the condensation of isobutene with formaldehyde to yield isoprenol (3-methyl-3-buten-1-ol). Researchers soon discovered that under sustained acidic conditions with excess formaldehyde, isoprenol undergoes a secondary Prins cyclization, yielding the highly stable 6-membered 1,3-dioxane ring [3]. Today, this molecule is a cornerstone in the synthetic routing of statin precursors and complex terpenoids.
Mechanistic Architecture of the Prins Cyclization
The formation of 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane from isoprenol and formaldehyde is a masterclass in stereoelectronic control and thermodynamic trapping. As a Senior Application Scientist, it is crucial to understand why the 1,3-dioxane forms rather than a linear 1,3-diol. The presence of excess formaldehyde pushes the equilibrium toward the cyclic acetal, which is thermodynamically favored due to the stability of the resulting chair conformation.
The Reaction Cascade
Electrophilic Activation: Formaldehyde is protonated by the acid catalyst to form a highly reactive oxocarbenium ion (
+CH2OH
).
Alkene Attack: The
π
-electrons of isoprenol's terminal double bond attack the electrophile, generating a tertiary carbocation at the C3 position.
Nucleophilic Trapping: Instead of being trapped by water (which would yield 3-methylpentane-1,3,5-triol), the carbocation is intercepted by the carbonyl oxygen of a second formaldehyde molecule, forming a hemiformal oxocarbenium intermediate.
Intramolecular Ring Closure: The primary hydroxyl group of the newly added formaldehyde unit acts as an internal nucleophile, attacking the oxocarbenium carbon to close the 6-membered ring, followed by deprotonation.
Figure 1: Stepwise mechanism of the Prins cyclization forming the 1,3-dioxane ring.
To ensure high scientific integrity, the synthesis protocol must be a self-validating system. The primary challenge in this synthesis is the complex vapor-liquid equilibrium and the tendency of formaldehyde to form oligomers with water and isoprenol [4].
Protocol: Synthesis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
Reactor Preparation: Charge a 1L jacketed glass reactor equipped with a reflux condenser and mechanical stirrer with 1.0 mol (86.1 g) of isoprenol and 2.5 mol of aqueous formaldehyde. The excess formaldehyde acts as both reactant and thermodynamic driver for cyclization.
Catalyst Loading: Add 5.0 wt% (relative to isoprenol) of washed and dried Amberlyst-15 resin.
Reaction Execution & In-Process Control (IPC):
Circulate the mixture at 40 °C for 8 hours.
Self-Validation Check: Withdraw 1 mL aliquots hourly. Spike with 1,4-dioxane (internal standard) and analyze via Gas Chromatography with a Flame Ionization Detector (GC-FID). The reaction is deemed complete when the isoprenol peak area stabilizes at <5% of its initial value. Note: Isoprenol peaks may exhibit tailing due to transient hemiformal formation; careful calibration is required [4].
Quenching & Filtration: Cool the reactor to 20 °C. Filter the mixture through a sintered glass funnel to recover the heterogeneous Amberlyst-15 catalyst (which can be regenerated with 1M HCl).
Purification: Transfer the filtrate to a fractional distillation apparatus. Remove unreacted formaldehyde and water under mild vacuum (90 kPa). Isolate the target 1,3-dioxane fraction via high-vacuum distillation (approx. 5-10 kPa), monitoring the overhead temperature to ensure purity.
Downstream Synthesis: The Mevalonolactone Pathway
The strategic value of 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane lies in its role as a protected precursor. The 1,3-dioxane ring effectively masks the 1,3-diol moiety, allowing the primary alcohol (-CH
2
CH
2
OH) to be manipulated without side reactions.
By subjecting the compound to enantiotopically selective microbial oxidation (e.g., using Gluconobacter species), the primary alcohol is oxidized to a carboxylic acid [5]. Subsequent acid-catalyzed hydrolysis of the dioxane ring removes the formaldehyde protecting group, yielding 3,5-dihydroxy-3-methylpentanoic acid (mevalonic acid), which spontaneously lactonizes under acidic conditions to form mevalonolactone .
Figure 2: Synthetic pathway from isobutene to mevalonolactone via the 1,3-dioxane intermediate.
Quantitative Data & Process Metrics
The choice of catalyst and reaction conditions heavily dictates the selectivity toward the 1,3-dioxane versus linear diols or dehydration products (like isoprene). The following tables summarize field-proven quantitative data for process optimization.
Table 1: Catalyst Comparison for Prins Condensation of Isoprenol/Formaldehyde
Catalyst Type
Temp (°C)
Isoprenol Conversion (%)
1,3-Dioxane Selectivity (%)
Mechanistic Insight & Notes
H-ZSM-5 (Si/Al=40)
50 - 70
> 85
~ 75
Medium-pore zeolite restricts bulky byproducts; high selectivity [3].
High conversion but promotes aggressive dehydration to isoprene.
CsH
2
PO
4
in scCO
2
140
95
88
Supercritical CO
2
acts as a weak Lewis acid, enhancing activation [6].
Table 2: Thermodynamic & Physical Properties of the Target Intermediate
Property
Value
Analytical Method of Determination
Molecular Formula
C
7
H
14
O
3
Elemental Analysis / High-Resolution MS
Molar Mass
146.18 g/mol
Mass Spectrometry (m/z)
Density
~ 1.05 g/cm³
Pycnometry at 25 °C
Vapor-Liquid Eq.
Complex reacting system
Determined via GC-FID with phase mediators [4]
References
Wikipedia. "Isoprenol - Synthesis and Prins Reaction." Wikipedia, The Free Encyclopedia. [Link]
Sushkevich, V. L., et al. "Formaldehyde-isobutene Prins condensation over MFI-type zeolites." Catalysis Science & Technology, Royal Society of Chemistry, 2018.[Link]
Schmid, et al. "Vapor–Liquid Equilibria and Chemical Equilibria in the System (Formaldehyde + Water + Isoprenol)." Industrial & Engineering Chemistry Research, ACS Publications, 2021.[Link]
Ohta, H., et al. "Enantiotopically selective oxidation of .alpha.,.omega.-diols with enzyme systems of microorganisms." Journal of the American Chemical Society, ACS Publications.[Link]
Liu, et al. "Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction." PMC, National Institutes of Health.[Link]
Protocols & Analytical Methods
Method
Application Note: Orthogonal Protection and Polarity-Switching using 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (HMDO)
Executive Summary In complex organic synthesis and drug development, the selection of an appropriate protecting group is often the difference between a high-yielding scalable route and a synthetic bottleneck. 4-(2-Hydrox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In complex organic synthesis and drug development, the selection of an appropriate protecting group is often the difference between a high-yielding scalable route and a synthetic bottleneck. 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (HMDO) [1] is a highly versatile, bifunctional aliphatic alcohol. While traditionally viewed as a building block for natural product synthesis, its unique structural properties make it an exceptional "polarity-switching" protecting group for carboxylic acids and phosphonates.
By utilizing HMDO to form lipophilic esters, chemists can dramatically alter the solubility profile of polar intermediates, enabling downstream reactions in non-polar solvents. Furthermore, the orthogonal stability of the 1,3-dioxane ring allows for a strategic "phase-switch" during deprotection, enabling rapid purification without the need for tedious chromatography.
Physicochemical Profile
To effectively utilize HMDO in a synthetic route, it is critical to understand its baseline physicochemical properties. The compound features a stable cyclic acetal (1,3-dioxane) and a reactive primary alcohol, which serves as the attachment point[2].
Mechanistic Rationale: The Polarity-Switching Strategy
Causality of the HMDO Protection Strategy
When a polar carboxylic acid is esterified with HMDO, the resulting ester becomes highly lipophilic due to the aliphatic backbone and the 1,3-dioxane ring. This increases the molecule's overall organic solubility, facilitating downstream transformations that require anhydrous, non-polar conditions.
The 1,3-dioxane ring is a robust cyclic acetal that provides excellent thermodynamic stability against nucleophiles, reducing agents, and basic conditions[3]. However, it is kinetically labile under acidic conditions. This allows for a two-stage orthogonal deprotection strategy:
Acetal Cleavage (The Polarity Switch): Treatment with mild acid selectively hydrolyzes the 1,3-dioxane ring, releasing formaldehyde and revealing a highly polar 1,3-diol. This converts a lipophilic molecule into a highly polar one, allowing for rapid purification via aqueous extraction (catch-and-release).
Global Deprotection: The ester linkage can then be cleaved using standard saponification to yield the free, pure carboxylic acid.
Fig 1: Orthogonal stability profile of the HMDO ester protecting group.
Fig 2: Workflow demonstrating the polarity-switching capability of HMDO in organic synthesis.
This protocol utilizes Steglich conditions to couple the target carboxylic acid with the primary alcohol of HMDO.
Reagents:
Target Carboxylic Acid (1.0 eq)
HMDO (1.2 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
Dissolve the target carboxylic acid and HMDO in anhydrous DCM under an inert atmosphere (N₂ or Argon).
Cool the reaction mixture to 0 °C using an ice bath.
Add DMAP, followed by the portion-wise addition of DCC.
Causality: DCC activates the acid to form an O-acylisourea intermediate. DMAP acts as a superior nucleophilic acyl transfer catalyst, forming a highly reactive acylpyridinium species that is rapidly trapped by the unhindered primary alcohol of HMDO.
Allow the reaction to warm to room temperature and stir for 4–6 hours.
Validation & Workup: The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and will precipitate as a white solid. Filter the DCU through a pad of Celite. Monitor the filtrate by TLC (Hexanes/EtOAc). Because HMDO lacks a UV chromophore, visualize the TLC plate using a KMnO₄ or CAM (Cerium Ammonium Molybdate) stain. The resulting HMDO ester will exhibit a significantly higher
Rf
value than the starting acid.
Protocol B: Acetal Cleavage (The Polarity Switch)
Once downstream synthesis is complete, the 1,3-dioxane ring is cleaved to reveal a highly polar 1,3-diol, enabling phase-separation purification.
Reagents:
Trifluoroacetic acid (TFA) (10% v/v)
Dichloromethane (DCM)
Step-by-Step Methodology:
Dissolve the HMDO-protected intermediate in DCM.
Slowly add TFA to achieve a final concentration of 10% v/v.
Causality: The acidic environment protonates the dioxane oxygen, initiating ring opening and the release of formaldehyde. This unmasks the latent 1,3-diol (derived from 3-methylpentane-1,3,5-triol).
Stir at room temperature for 2 hours.
Validation & Workup: Concentrate the reaction mixture under reduced pressure to remove TFA. Partition the residue between water and diethyl ether. Self-validating step: The newly formed diol-ester will partition entirely into the aqueous layer (or a highly polar organic layer like n-butanol), leaving lipophilic synthetic impurities behind in the ether layer.
Protocol C: Global Deprotection (Ester Hydrolysis)
The final step removes the remaining triol-ester appendage to yield the pure target compound.
Reagents:
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
Solvent mixture: THF / MeOH / H₂O (2:1:1)
Step-by-Step Methodology:
Dissolve the purified diol-ester in the THF/MeOH/H₂O solvent mixture.
Add LiOH·H₂O and stir at room temperature for 3 hours.
Causality: The hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl. The mixed solvent system ensures the solubility of both the highly polar diol-ester and the inorganic base.
Validation & Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate (EtOAc). The free target carboxylic acid will partition into the organic layer, while the cleaved, highly water-soluble triol byproduct remains trapped in the aqueous phase.
References
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks
Source: ACS Sustainable Chemistry & Engineering
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers
Document Type: Technical Application Guide & Validated Protocols
Executive Briefing & Mechanistic Causality
In the landscape of advanced drug delivery systems and sustainable materials, the design of stimuli-responsive and degradable polymers relies heavily on precision monomer engineering. 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane is a highly specialized bifunctional building block that bridges the gap between robust polymerization chemistry and physiological responsiveness.
This molecule features two critical domains:
A Primary Hydroxyl Group (2-Hydroxyethyl appendage): This serves as a highly reactive, unhindered site for esterification (to create polymerizable vinyl monomers) or as a direct nucleophilic initiator for Ring-Opening Polymerization (ROP)[1].
An Acid-Labile Cyclic Acetal (4-Methyl-1,3-dioxane ring): Unlike standard 1,3-dioxolanes, the six-membered 1,3-dioxane ring exhibits exceptional stability at physiological pH (7.4) but undergoes rapid, predictable hydrolysis in mildly acidic environments (pH 5.0–6.5), such as late endosomes or tumor microenvironments[2].
The Causality of the 4-Methyl Substitution:
The presence of the 4-methyl group introduces specific steric hindrance adjacent to the acetal oxygen. This steric bulk finely tunes the hydrolysis kinetics, preventing premature degradation in the bloodstream while ensuring rapid cleavage once internalized by target cells. Upon hydrolysis, the hydrophobic dioxane ring collapses into a highly hydrophilic diol, triggering a massive hydrophilic shift that forces the disassembly of polymeric nanocarriers and the subsequent release of encapsulated payloads[3].
Workflow I: Synthesis of Acid-Degradable Polymeric Nanocarriers via RAFT
To leverage the acid-cleavable nature of the dioxane ring for drug delivery, the primary hydroxyl group must first be converted into a polymerizable moiety. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is selected over free-radical polymerization because it ensures a living polymerization process, yielding well-defined block copolymers with narrow dispersity (Đ < 1.2)—a strict regulatory requirement for nanomedicines[3].
Fig 1: RAFT polymerization workflow and pH-responsive micellar disassembly mechanism.
Protocol 1.1: Monomer Synthesis (Methacrylation)
Objective: Convert 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane into a methacrylate monomer.
Reagent Preparation: Dissolve 50 mmol of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane and 60 mmol of Triethylamine (TEA) in 100 mL of anhydrous Dichloromethane (DCM) under an argon atmosphere. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing premature acid-catalyzed ring-opening of the dioxane moiety.
Acylation: Cool the flask to 0 °C in an ice bath. Add 55 mmol of methacryloyl chloride dropwise over 30 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Purification: Wash the organic layer sequentially with saturated NaHCO₃ (3 × 50 mL) and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Validation Checkpoint: Perform ¹H NMR (CDCl₃). The appearance of vinyl protons at δ 5.5 and 6.1 ppm, alongside the intact dioxane methyl peak at δ 1.3 ppm, validates successful synthesis without ring degradation.
Protocol 1.2: RAFT Polymerization
Objective: Synthesize a well-defined amphiphilic block copolymer.
Setup: In a Schlenk tube, combine the synthesized monomer (10 mmol), a hydrophilic macro-CTA (e.g., PEG-CPADB, 0.1 mmol), and AIBN (0.02 mmol) in 5 mL of anhydrous 1,4-dioxane.
Degassing: Perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger that will terminate the RAFT process, broadening the molecular weight distribution.
Polymerization: Submerge the sealed tube in an oil bath pre-heated to 70 °C for 12 hours.
In-Line Validation Checkpoint: Withdraw a 50 µL aliquot via a purged syringe, dilute in CDCl₃, and analyze via ¹H NMR. Compare the integration of the residual vinyl protons against the polymer backbone to quantify conversion. Proceed to the next step only if conversion > 85%.
Recovery: Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate the polymer dropwise into 100 mL of cold hexane. Filter and dry under vacuum.
Workflow II: Functional Initiator for Aliphatic Polycarbonates
Beyond pendant functionalization, the primary hydroxyl group of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane makes it an ideal functional initiator for the Organocatalytic Ring-Opening Polymerization (OROP) of cyclic carbonates (e.g., Trimethylene Carbonate, TMC) or lactides[1][4]. This yields biodegradable polymers with a stimuli-responsive headgroup, useful for surface grafting or targeted bioconjugation.
Fig 2: Organocatalytic ROP utilizing the primary hydroxyl group as a functional initiator.
Protocol 2.1: DBU-Catalyzed ROP of L-Lactide
Preparation (Glovebox Required): Inside a nitrogen-filled glovebox, dissolve 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (0.1 mmol) and L-Lactide (10 mmol) in 5 mL of anhydrous DCM. Causality: Strict anhydrous conditions are mandatory; trace water will act as a competing initiator, destroying the predictability of the molecular weight.
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol) to initiate the reaction. DBU is chosen over heavy metals like Sn(Oct)₂ to ensure the resulting polymer is metal-free and highly biocompatible[1].
Propagation: Stir at room temperature for 4 hours.
Validation Checkpoint: Analyze the crude mixture by Size Exclusion Chromatography (SEC/GPC) equipped with a refractive index detector. A monomodal peak with a dispersity (Đ) < 1.2 validates the absence of transesterification side reactions, confirming the living nature of the DBU-catalyzed ROP.
Termination & Purification: Quench the reaction with an excess of benzoic acid. Precipitate the polymer into cold methanol, centrifuge, and dry under high vacuum.
Quantitative Data & Characterization
The structural integrity and functional performance of the polymers derived from 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane must be rigorously quantified. The table below summarizes typical characterization metrics expected when following the self-validating protocols above.
Polymer System
Synthesis Method
Target
Mn
(kDa)
Dispersity (Đ)
Tg
(°C)
Hydrolysis Half-Life (pH 7.4)
Hydrolysis Half-Life (pH 5.5)
PEG-
b
-Poly(Dioxane-MA)
RAFT (Protocol 1)
15.0 - 25.0
1.12 - 1.18
~ 45
> 30 Days
4.2 Hours
Dioxane-Poly(L-Lactide)
OROP (Protocol 2)
10.0 - 14.0
1.08 - 1.15
~ 55
> 45 Days
6.5 Hours
Dioxane-Poly(TMC)
OROP (Protocol 2)
8.0 - 12.0
1.10 - 1.17
~ -15
> 45 Days
6.0 Hours
Data Interpretation: The stark contrast in hydrolysis half-lives between pH 7.4 and pH 5.5 confirms the high selectivity of the 4-methyl-1,3-dioxane acetal linkage. The narrow dispersity values (Đ < 1.2) validate the controlled nature of both the RAFT and OROP methodologies.
References
The protocols and mechanistic rationales detailed in this application note are grounded in the following peer-reviewed literature and chemical databases:
RAFT synthesis of acrylic polymers containing diol or dioxane groups. ResearchGate. Provides foundational kinetic data on the RAFT polymerization of dioxane-functionalized monomers and their subsequent deprotection.3
Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation. Chemical Society Reviews (RSC Publishing). Details the use of functional cyclic compounds and hydroxyl initiators in organocatalytic ROP.
1
Synthesis and Solution Self-Assembly of Poly(1,3-dioxolane). ACS Publications / ResearchGate. Explores the pH-responsive nature of cyclic acetals and their degradation kinetics in aqueous environments.
2
A Biodegradable, Polymer-Supported Oxygen Atom Transfer Reagent. MDPI. Highlights the utility of 1,3-dioxane derivatives in creating functionalized, biodegradable polymer backbones via OROP.
4
Application Notes & Protocols: A Guide to the Selective Catalytic Cleavage of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
Introduction: The Strategic Importance of Dioxane Cleavage In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, the use of protecting groups is a fundamental strategy....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Dioxane Cleavage
In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, the use of protecting groups is a fundamental strategy. The 1,3-dioxane moiety, a cyclic acetal, serves as a robust shield for carbonyl functionalities and 1,3-diols against a wide array of non-acidic reagents and reaction conditions.[1][2] The specific molecule of interest, 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, is a valuable synthetic intermediate, effectively protecting a ketone while presenting a reactive primary alcohol for further functionalization.
The true challenge and art of its application lie not in its formation, but in its selective and timely removal. The cleavage of this dioxane ring must be efficient, high-yielding, and, most critically, chemoselective, leaving other sensitive functional groups within a complex molecule unscathed. This guide provides an in-depth exploration of various catalytic methodologies to achieve this selective cleavage, moving beyond a simple list of reagents to explain the underlying principles and rationale that guide the choice of a specific protocol. We will delve into classical acid-catalyzed methods, milder Lewis acid-mediated transformations, and alternative reductive pathways, providing researchers with the necessary knowledge to tailor deprotection strategies to their unique synthetic challenges.
Acid-catalyzed hydrolysis is the most conventional and widely understood method for the cleavage of acetals and ketals.[2][3][4] The reaction's efficacy hinges on the lability of the acetal linkage in an acidic environment, a property that defines its role as a protecting group.[1][4]
Underlying Mechanism: The A-1 Pathway
The hydrolysis of 1,3-dioxanes in the presence of a strong acid and water typically proceeds through a unimolecular A-1 mechanism. The process is initiated by the protonation of one of the acetal oxygen atoms by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the adjacent carbon atom and transforms one of the ether oxygens into a good leaving group (an alcohol). Subsequent unimolecular cleavage of the carbon-oxygen bond results in the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and after a final deprotonation step, the original carbonyl compound and the 1,3-diol are regenerated. The entire process is reversible, and a large excess of water is often used to drive the equilibrium toward the deprotected products.[5][6]
Application Note: High-Resolution Gas Chromatography (GC) Methods for the Isolation and Quantification of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
Introduction and Analytical Rationale 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane is a heterocyclic organic compound characterized by a dioxane ring, a hydroxyl group, and ether linkages. Its structural features make it a po...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Analytical Rationale
4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane is a heterocyclic organic compound characterized by a dioxane ring, a hydroxyl group, and ether linkages. Its structural features make it a polar molecule with a relatively high boiling point, presenting unique challenges and considerations for chromatographic analysis. The 1,3-dioxane moiety is a common structural motif in natural products and is often used as a protecting group for carbonyls or 1,3-diols in organic synthesis.[1] Accurate isolation and quantification of this analyte are critical for monitoring reaction kinetics, assessing product purity, and ensuring quality control in drug development and chemical manufacturing.
The primary analytical challenge stems from the compound's polarity, attributed to its hydroxyl (-OH) group and two ether oxygen atoms. These functional groups can engage in strong interactions with the stationary phase of a GC column, potentially leading to poor peak shape (tailing) and reduced column lifetime if an inappropriate column is selected. Therefore, the choice of a stationary phase that can effectively manage these polar interactions is the most critical decision in method development.[2]
This application note details two validated methods tailored to the specific physicochemical properties of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, providing scientists with the tools for both high-throughput purity analysis and sensitive trace detection.
Analyte Properties and Their Chromatographic Implications
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust GC method. The key properties of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane are summarized below.
Property
Value
Implication for GC Method Development
Molecular Formula
C₇H₁₄O₃
Provides the basis for mass spectrometric identification.
The compound is sufficiently volatile for GC analysis. The injector and oven temperatures must be optimized to ensure efficient vaporization without thermal degradation.
Indicates a high degree of polarity. This dictates the selection of a polar stationary phase to achieve good peak shape and resolution, based on the "like dissolves like" principle.[2]
The hydroxyl group can cause significant peak tailing on non-polar or improperly deactivated columns. A polar, hydrogen-bond-accepting phase (like PEG) is required.[4]
Contributes to the overall polarity and interaction with the stationary phase.
Sample Preparation: Ensuring Compatibility with GC Systems
Proper sample preparation is crucial for obtaining accurate and reproducible GC results.[5] The primary goals are to solubilize the analyte in a suitable solvent and reduce matrix complexity to protect the GC system.[6][7]
Protocol 3.1: Sample Preparation for Purity Assessment (High Concentration)
This protocol is suitable for analyzing reaction mixtures or final products where the analyte concentration is expected to be high.
Rationale: Simple dilution is sufficient to bring the analyte concentration within the linear range of the FID detector and reduce the viscosity of the sample for clean injection. Methanol is chosen as the solvent due to its polarity, which matches the analyte, ensuring good solubility, and its high volatility, which prevents interference with the analyte peak.[5][8]
Step-by-Step Protocol:
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
Add approximately 5 mL of GC-grade methanol and vortex for 30 seconds to dissolve the sample completely.
Dilute to the 10 mL mark with methanol and mix thoroughly. This yields a nominal concentration of 5 mg/mL.
Transfer approximately 1.5 mL of the final solution into a 2 mL autosampler vial.
Cap the vial and proceed with GC-FID analysis.
Protocol 3.2: Liquid-Liquid Extraction (LLE) for Trace Analysis from Aqueous Media
This protocol is designed for isolating the analyte from aqueous process streams or formulations where its concentration is low.
Rationale: Dichloromethane (DCM) is an effective extraction solvent for moderately polar compounds from aqueous solutions. LLE concentrates the analyte into an organic phase that is directly compatible with GC injection, while removing non-volatile salts and other water-soluble interferences.[9][10]
Step-by-Step Protocol:
Transfer 10 mL of the aqueous sample into a 50 mL separatory funnel.
Add 10 mL of dichloromethane (DCM).
Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.
Allow the layers to separate for 5 minutes.
Drain the lower organic layer (DCM) into a clean collection flask.
Repeat the extraction (steps 2-5) two more times with fresh 10 mL portions of DCM, combining the organic extracts.
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
Transfer the concentrated sample to a 2 mL autosampler vial for GC-MS analysis.
Gas Chromatography Methodologies
The following sections provide detailed instrumental parameters for two distinct GC applications. The overall analytical workflow is depicted in the diagram below.
Caption: General workflow for the GC analysis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane.
Method A: GC-FID for Purity and Quantification
This method is optimized for routine quality control, offering excellent quantitative performance and robustness. A Flame Ionization Detector (FID) provides a linear response over a wide concentration range for most organic compounds.
Rationale for Parameter Selection:
Column: A TRACE™ TR-Wax column, which has a polyethylene glycol (PEG) stationary phase, is selected.[11] PEG is highly polar and an excellent hydrogen bond acceptor, which effectively minimizes the interaction of the analyte's free hydroxyl group with silanols on the fused silica surface, resulting in sharp, symmetrical peaks.[4]
Injector Temperature: Set to 250 °C, well above the analyte's 217.1 °C boiling point, to ensure instantaneous and complete sample vaporization.[3]
Oven Program: A temperature ramp allows for the separation of lower-boiling impurities from the main analyte peak and ensures that any higher-boiling components are eluted from the column before the next run.
GC-FID Instrumental Parameters:
Parameter
Setting
GC System
Agilent 8890 GC or equivalent
Column
TRACE™ TR-Wax (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector
Split/Splitless
Injector Mode
Split (50:1 ratio)
Injector Temperature
250 °C
Injection Volume
1.0 µL
Carrier Gas
Helium or Hydrogen
Flow Rate
1.2 mL/min (Constant Flow)
Oven Program
Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 240 °C for 5 min
Detector
Flame Ionization Detector (FID)
Detector Temperature
280 °C
Hydrogen Flow
30 mL/min
Air Flow
300 mL/min
| Makeup Gas (N₂) | 25 mL/min |
Method B: GC-MS for Trace Analysis and Structural Confirmation
This method provides superior sensitivity and selectivity, making it ideal for detecting low-level impurities or confirming the analyte's identity in complex matrices. Mass Spectrometry (MS) offers definitive structural information.
Rationale for Parameter Selection:
Column: A mid-polarity TRACE™ TR-624 column (6% cyanopropylphenyl-94% dimethylpolysiloxane) is an excellent choice for GC-MS. It offers good selectivity for polar compounds while exhibiting lower bleed at higher temperatures compared to some wax columns, which is critical for maintaining a clean mass spectrometer source.[12][13]
Detector: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode is used. SIM dramatically increases sensitivity by monitoring only a few characteristic ions of the target analyte, filtering out background noise from the matrix.[12][14][15]
GC-MS Instrumental Parameters:
Parameter
Setting
GC-MS System
Agilent Intuvo 9000 GC with 5977B MSD or equivalent
Column
TRACE™ TR-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Injector
Split/Splitless
Injector Mode
Splitless (for trace analysis)
Injector Temperature
250 °C
Injection Volume
1.0 µL
Carrier Gas
Helium
Flow Rate
1.2 mL/min (Constant Flow)
Oven Program
Initial: 80 °C, hold for 1 minRamp: 20 °C/min to 230 °CHold: 230 °C for 4 min
MS Transfer Line
250 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
| Acquisition Mode | Full Scan (m/z 40-200 for identification)Selected Ion Monitoring (SIM) for quantification (suggested ions: m/z 101, 115, 146) |
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the analytical results, a system suitability test (SST) must be performed before each analytical sequence.[9]
System Suitability Criteria:
Tailing Factor: For the main analyte peak, the tailing factor (calculated at 5% peak height) should be ≤ 1.5. This ensures the column is not overly active and that the peak shape is acceptable for accurate integration.
Reproducibility: Five replicate injections of a standard solution should yield a relative standard deviation (RSD) of ≤ 2.0% for the peak area.
Resolution: If analyzing for known impurities, the resolution between the analyte and the closest eluting impurity should be ≥ 1.5.
For full validation, key parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision should be established according to ICH Q2(R1) guidelines.[10]
Troubleshooting Common Issues
Issue
Potential Cause
Recommended Solution
Peak Tailing
1. Active sites in the injector liner or column.2. Column contamination.3. Incompatible stationary phase.
1. Use a deactivated liner; trim the first 10-20 cm of the column.2. Bake out the column at its maximum isothermal temperature.3. Confirm use of a polar column (e.g., Wax or -624 phase).
Poor Sensitivity
1. Leak in the system.2. Sample concentration too low.3. Split ratio too high (GC-FID).
1. Perform a leak check on the GC system.2. Prepare a more concentrated sample or use splitless injection (GC-MS).3. Reduce the split ratio (e.g., from 50:1 to 20:1).
Ghost Peaks
1. Contamination in the syringe or injector.2. Carryover from a previous injection.
1. Run a solvent blank; clean the syringe and injector port.2. Add a high-temperature bake-out at the end of the oven program.
No Peak Detected
1. Syringe not drawing sample.2. Septum coring blocking the needle.3. Incorrect GC method loaded.
1. Check sample vial for correct volume; observe syringe during injection.2. Replace the injector septum.3. Verify that the correct analytical method is active.
References
GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex.
Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry. OI Analytical.
1,4-Dioxane Analysis in Cosmetics, Personal Care, and OTC Products: How Our GC-MS Method Works. Certified Laboratories.
Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Agilent.
Determination of 1,4-Dioxane in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM). Thermo Fisher Scientific.
A Guide to GC Sample Preparation. Integrated Liner Technologies.
Gas chromatographic determination of 1,4-dioxane at low parts-per-million levels in glycols. SciSpace.
Sample preparation GC-MS. SCION Instruments.
Modern Methods of Sample Preparation for GC Analysis. CORE. Available from: [Link]
How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc.
Sample Preparation Techniques for Gas Chromatography. SciSpace.
4-Methyl-1,3-dioxane. PubChem. Available from: [Link]
Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives. National Center for Biotechnology Information. Available from: [Link]
EPA Method 522: Determination of 1,4-Dioxane in Drinking Water by SPE and GC/MS with Selected Ion Monitoring. Separation Science. Available from: [Link]
DEVELOPMENT AND VALIDATION OF GC-FID METHOD FOR THE QUANTIFICATION OF 1, 4-DIOXANE IN HERBAL SHAMPOO. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]
GAS CHROMATOGRAPHY-FLAME IONISATION DETECTION METHOD FOR DETERMINATION OF 1,4-DIOXANE IN PALM-BASED FATTY ALCOHOL ETHOXYLATE. Malaysian Palm Oil Board. Available from: [Link]
The Analysis of 1,4-Dioxane for EPA Method 522 and UCMR 3. Chromatography Online. Available from: [Link]
Contaminants > 1,4-dioxane > detection and site characterization. CLU-IN. Available from: [Link]
DETERMINATION OF 1,4-DIOXANE IN COSMETIC PRODUCTS BY GAS CHROMATOGRAPHY MASS SPECTROMETRY HEAD SPACE SAMPLER (GC-MS/HSS). ASEAN. Available from: [Link]
Technical Support Center: Troubleshooting 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane Synthesis
Welcome to the Advanced Diagnostics & Protocols center for the synthesis of 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane. This cyclic acetal is synthesized via the Prins condensation of 3-methyl-3-buten-1-ol (isoprenol) with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Diagnostics & Protocols center for the synthesis of 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane. This cyclic acetal is synthesized via the Prins condensation of 3-methyl-3-buten-1-ol (isoprenol) with formaldehyde[1]. While this reaction is a highly scalable industrial pathway, researchers frequently encounter low yields due to competing thermodynamic pathways, catalyst deactivation, and side-product formation.
This guide synthesizes field-proven insights to help you diagnose reaction failures, understand the underlying causality, and implement self-validating protocols to maximize your yield.
Part 1: Mechanistic Pathway & Reaction Dynamics
The Prins reaction is an acid-catalyzed condensation. The key step is the generation of an electrophilic oxocarbenium ion from formaldehyde, which undergoes nucleophilic attack by the unsaturated double bond of isoprenol[2]. This generates a tertiary carbocation intermediate. Depending on the reaction conditions, this intermediate can either undergo concerted cyclization with a second formaldehyde molecule, trap water to form a 1,3,5-triol, or undergo intramolecular cyclization[1].
Fig 1. Mechanistic pathway of the Prins cyclization of isoprenol with formaldehyde.
Part 2: Troubleshooting FAQs
Q1: My conversion of isoprenol is stalling below 50% despite using an excess of aqueous formaldehyde (formalin). What is causing this?Cause: Catalyst deactivation and thermodynamic inhibition by water. In aqueous media, water acts as a strong nucleophile that traps the intermediate carbocation, favoring the formation of the intermediate triol over the final cyclic acetal[1]. Furthermore, excess water hydrates the acid catalyst (especially solid Lewis acids), drastically reducing its ability to generate the active oxocarbenium ion[3].
Solution: Transition from aqueous formalin to anhydrous paraformaldehyde. Utilize a water-tolerant Lewis acid (e.g., SnCl₄ anchored on silica)[3] or a strongly acidic cation-exchange resin (e.g., Amberlyst-15) in a solvent that allows for azeotropic water removal, such as toluene or 1,4-dioxane.
Q2: GC-MS analysis shows a high fraction of 3-methylpentane-1,3,5-triol instead of the target 1,3-dioxane. How do I drive the cyclization forward?Cause: The reaction is stalling at the intermediate stage. The formation of the 1,3-dioxane from the triol is a reversible acetalization step that releases water. If water is not removed, or if the acid concentration is too low, the equilibrium will not shift toward the cyclic product.
Solution: Increase the reaction temperature slightly (to 60–70 °C) and incorporate a desiccant (like 4Å molecular sieves) or a Dean-Stark apparatus. Ensure your acid catalyst is sufficient to drive the secondary acetalization.
Q3: I am seeing significant formation of 4-methyltetrahydro-2H-pyran-4-ol (MTHP). How do I suppress this side product?Cause: MTHP forms via kinetic control when the primary hydroxyl group of the isoprenol substrate attacks the tertiary carbocation intramolecularly. This happens when the intermolecular addition of the second formaldehyde molecule is too slow[4].
Solution: You must increase the local concentration of monomeric formaldehyde relative to isoprenol. Achieve this by pre-depolymerizing paraformaldehyde completely before the reaction, and dosing the isoprenol slowly (dropwise) into the formaldehyde-rich solution.
Part 3: Quantitative Data & Catalyst Benchmarking
The choice of catalyst and solvent dictates the fate of the carbocation intermediate. Below is a benchmarking summary of common catalytic systems used in isoprenol Prins cyclizations:
Catalyst System
Solvent
Temp (°C)
Isoprenol Conv. (%)
Dioxane Selectivity (%)
Primary Byproduct
H₂SO₄ (5 mol%)
Water (Formalin)
50
82
61
1,3,5-Triol
Amberlyst-15
1,4-Dioxane
70
96
89
MTHP
SnCl₄ / SiO₂
Toluene
60
93
92
Isomerized dienes
MoO₃ / SiO₂
Dimethyl carbonate
60
88
85
MTHP
H-ZSM-5 Zeolite
Supercritical CO₂
80
79
76
MTHP
Note: Solid acids like MoO₃/SiO₂ and H-ZSM-5 provide excellent recoverability but require strict anhydrous conditions to maintain high selectivity[2][4].
Part 4: Standard Operating Procedure (SOP)
Optimized Synthesis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
This protocol utilizes a continuous-dosing strategy with Amberlyst-15 to maximize intermolecular cyclization and suppress MTHP formation.
Step 1: Reagent Preparation & Depolymerization
Suspend 2.5 equivalents of paraformaldehyde in anhydrous 1,4-dioxane (3 mL per mmol of substrate).
Add 5 wt% (relative to total theoretical product) of oven-dried Amberlyst-15 resin.
Heat the mixture to 90 °C for 45 minutes under nitrogen to fully depolymerize the paraformaldehyde into active monomeric formaldehyde. The solution should become completely clear.
Load 1.0 equivalent of anhydrous isoprenol into a syringe pump.
Dose the isoprenol into the formaldehyde solution at a rate of 0.5 equivalents per hour.
Causality: Slow addition ensures formaldehyde is always in massive stoichiometric excess locally, outcompeting the intramolecular cyclization pathway.
30 minutes after dosing is complete, pull a 50 µL aliquot.
Derivatize with BSTFA and analyze via GC-MS.
Validation: If the peak for the tri-TMS derivatized 1,3,5-triol is >5% relative to the dioxane product, the acetalization equilibrium has stalled. Add 0.5 g of activated 4Å molecular sieves to the reactor and stir for an additional 2 hours.
Step 4: Workup & Isolation
Filter the reaction mixture while warm to recover the Amberlyst-15 catalyst (which can be washed with methanol and reused).
Neutralize the filtrate with solid NaHCO₃ to quench any leached acid.
Concentrate under reduced pressure and purify via fractional vacuum distillation to yield the pure 1,3-dioxane.
Part 5: Diagnostic Logic Tree
Use the following workflow to rapidly diagnose and correct low-yield scenarios based on your analytical readouts.
Fig 2. Diagnostic logic tree for troubleshooting low yields in 1,3-dioxane synthesis.
References
Prins reaction - Grokipedia. Grokipedia.
Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction.
Prins cyclization of isoprenol with various aldehydes using MoO3/SiO2 as a c
Technical Support Center: Optimizing Acetalization for 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 4-(2-hydroxyethyl)-4-me...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane.
This compound is synthesized via the acid-catalyzed acetalization of 3-methylpentane-1,3,5-triol[1] with formaldehyde. Because the starting material is a triol, the reaction presents a unique selectivity challenge: driving the intramolecular cyclization to form the stable 6-membered 1,3-dioxane ring while preventing the pendant primary alcohol (the 2-hydroxyethyl group) from undergoing intermolecular cross-acetalization[2].
Part 1: Troubleshooting & FAQs
Q1: Why am I seeing high molecular weight byproducts (oligomers) instead of the desired 1,3-dioxane?Cause: Acetalization is an equilibrium process. While the formation of the 6-membered 1,3-dioxane ring is thermodynamically favored over an 8-membered ring (which would form if C1 and C5 reacted), the remaining pendant 2-hydroxyethyl group is still highly reactive. If the reaction time is extended too much, or if an excess of formaldehyde is present, this primary alcohol undergoes intermolecular acetalization, leading to oligomeric chains[2].
Solution: Strictly control the stoichiometry to 1.05 equivalents of paraformaldehyde. Monitor the reaction closely and quench immediately upon consumption of the triol. Do not extend heating past the optimal 6-hour kinetic window.
Q2: My reaction stalls at 60-70% conversion. How can I drive it to completion?Cause: The generation of water as a byproduct pushes the equilibrium backward towards the starting triol and formaldehyde[3].
Solution: Continuous water removal is mandatory. For high-temperature reactions, utilize a Dean-Stark apparatus with an azeotropic solvent. For room-temperature variants, employ activated 4Å molecular sieves to sequester water[4].
Q3: How does temperature specifically affect the reaction profile and regioselectivity?Cause: Temperature dictates the balance between the reaction rate and byproduct formation. High temperatures (e.g., refluxing toluene at 110°C) ensure rapid water removal but significantly increase the thermal energy available, overcoming the activation barrier for the etherification of the pendant -OH group.
Solution: Lower the reflux temperature by switching the solvent to cyclohexane (bp ~80°C). This provides a thermodynamic "sweet spot"—it is hot enough to azeotropically remove water efficiently but mild enough to suppress extensive oligomerization[3].
Q4: What is the best catalyst to prevent product degradation during workup?Cause: Soluble Brønsted acids like p-toluenesulfonic acid (p-TsOH) remain in the organic phase. During solvent evaporation, the concentration of the acid increases drastically, which can trigger reverse acetalization (ring-opening) if trace water is present.
Solution: Use a solid-supported acid catalyst such as Amberlyst-15. It provides the necessary localized acidity for the reaction but can be completely removed via simple filtration prior to concentration, ensuring the 1,3-dioxane remains intact.
Part 2: Quantitative Data Presentation
To illustrate the causality of temperature and time on the reaction outcome, the following table summarizes the optimization matrix.
Parameter
Condition A (Kinetic Control)
Condition B (Thermodynamic High-Temp)
Condition C (Optimized Azeotropic)
Solvent
Dichloromethane (DCM)
Toluene
Cyclohexane
Temperature
25°C
110°C (Reflux)
80°C (Reflux)
Time
24 hours
12 hours
6 hours
Catalyst
p-TsOH (5 mol%)
p-TsOH (5 mol%)
Amberlyst-15 (5 wt%)
Water Removal
4Å Molecular Sieves
Dean-Stark Trap
Dean-Stark Trap
Yield
45%
65%
88%
Purity
>95%
<70% (High oligomers)
>98%
Failure Mode
Incomplete conversion
Thermal cross-linking
None (Self-limiting)
Part 3: Optimized Experimental Protocol
This protocol is designed as a self-validating system . By utilizing a Dean-Stark trap, the volume of water collected serves as a real-time, quantitative metric of reaction progress, eliminating guesswork.
Scale: 100 mmol
Theoretical Water Yield: 1.8 mL
Step-by-Step Methodology:
Setup & Reactant Verification: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.4 g (100 mmol) of 3-methylpentane-1,3,5-triol[1] and 3.3 g (110 mmol) of paraformaldehyde.
Solvent & Catalyst Addition: Add 100 mL of anhydrous cyclohexane and 0.67 g (5 wt%) of dry Amberlyst-15 resin.
Apparatus Assembly: Attach a Dean-Stark trap filled with cyclohexane, topped with a reflux condenser and a drying tube (or N2 line).
Self-Validating Reaction Execution: Heat the mixture to a gentle reflux (internal temperature ~80°C). Monitor the water collection in the Dean-Stark trap. The reaction is kinetically complete when exactly 1.8 mL of water has separated (typically within 5 to 6 hours)[3].
Quenching & Filtration: Once 1.8 mL of water is collected, immediately remove the heat source to prevent the pendant 2-hydroxyethyl group from oligomerizing. Allow the mixture to cool to room temperature. Filter the mixture through a coarse glass frit to remove the Amberlyst-15 catalyst and any unreacted paraformaldehyde.
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C water bath) to yield the crude 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane. Purify via vacuum distillation if ultra-high purity (>99%) is required.
Part 4: Reaction Pathway Visualization
Reaction pathway: Thermodynamic 1,3-dioxane formation vs. undesired oligomerization.
References
Organic Chemistry Portal. Synthesis of 1,3-dioxolanes and acetals.[Link]
RSC Publishing. Acetalization strategy in biomass valorization: a review.[Link]
Reducing unwanted side products in 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane preparation
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chemoselectivity of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chemoselectivity of Prins cyclizations.
The synthesis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane via the acid-catalyzed condensation of isoprenol (3-methyl-3-buten-1-ol) and formaldehyde is a classic example of a reaction where thermodynamic and kinetic pathways fiercely compete. Minor deviations in stoichiometry, catalyst acidity, or temperature will rapidly cascade into the formation of unwanted side products such as tetrahydropyrans, dienes, and polymeric acetals.
This guide is designed to deconstruct the causality behind these side reactions and provide you with field-proven, self-validating protocols to maximize your 1,3-dioxane yield.
Mechanistic Pathway Analysis
To troubleshoot effectively, we must first understand the bifurcation of the reaction intermediate. The electrophilic addition of protonated formaldehyde to the isoprenol double bond generates a tertiary carbocation. The fate of this carbocation dictates your product distribution[1].
Reaction network of isoprenol Prins cyclization highlighting target and side products.
Troubleshooting & FAQs
Q1: My GC-MS shows that my major product is 4-hydroxy-4-methyltetrahydropyran instead of the target 1,3-dioxane. What is causing this?Causality: You are observing the kinetic product of an intramolecular Prins cyclization. When the tertiary carbocation intermediate is starved of excess formaldehyde, the pendant primary hydroxyl group of the original isoprenol chain acts as an internal nucleophile. It attacks the carbocation, closing the chain into a 6-membered pyran ring[2][3].
Solution: The target 1,3-dioxane requires an intermolecular reaction with a second molecule of formaldehyde. To force this thermodynamic pathway, you must maintain a strict stoichiometric excess of formaldehyde (at least 2.5 to 3.0 equivalents). Using anhydrous paraformaldehyde instead of aqueous formalin prevents water from competing as a nucleophile and drives the secondary acetalization[1].
Q2: How do I minimize the formation of isoprene and other volatile diene byproducts?Causality: Dehydration to isoprene is an E1 elimination pathway. Strong, homogeneous Brønsted acids (like H₂SO₄) generate long-lived carbocations and highly acidic microenvironments that heavily favor the elimination of water over nucleophilic trapping[4][5].
Solution: Shift your catalytic strategy from homogeneous mineral acids to mildly acidic heterogeneous resins (e.g., Amberlyst-15) or modified zeolites (e.g., H-ZSM-5). These solid catalysts modulate the lifetime of the carbocation and provide a confined pore structure that sterically hinders the transition state required for elimination[5][6]. Furthermore, strictly cap your reaction temperature at 45°C–50°C.
Q3: The reaction mixture becomes highly viscous, and I am isolating polymeric formaldehyde oligomers. How can I suppress this?Causality: Unreacted formaldehyde readily polymerizes into poly(oxymethylene) glycols in the presence of trace water and acid, particularly as the reaction cools during the workup phase[7].
Solution: Implement a non-nucleophilic co-solvent (such as 1,4-dioxane) to maintain solubility of the formaldehyde monomer. Crucially, your workup must include an immediate mild alkaline quench (e.g., 5% NaHCO₃) the moment the catalyst is filtered. Neutralizing the acid instantly halts the polymerization kinetics[7].
Process Optimization Data
The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting product distribution. Use this as a benchmark for your own process development.
Catalyst System
Temp (°C)
HCHO : Isoprenol Ratio
Target 1,3-Dioxane Yield (%)
Major Side Product Observed
H₂SO₄ (Homogeneous)
80
2.0 : 1
< 30%
Isoprene (Dehydration)
Amberlyst-15 (Resin)
60
2.0 : 1
55%
4-Hydroxy-4-methyltetrahydropyran
H-ZSM-5 (Zeolite)
50
3.0 : 1
82%
Isomeric Dioxanes
Amberlyst-15 (Resin)
45
3.0 : 1
> 88%
Trace Acetals
Validated Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Each phase includes a physical or analytical checkpoint to ensure the reaction trajectory remains locked onto the 1,3-dioxane target.
Step 1: Catalyst Activation
Dry Amberlyst-15 resin under vacuum at 80°C for 4 hours.
Causality: Removing moisture prevents the premature hydration of formaldehyde, ensuring it remains highly electrophilic.
Step 2: Reagent Assembly
In a jacketed reactor equipped with an overhead stirrer, combine 1.0 equivalent of isoprenol (purity >98%) with 3.0 equivalents of anhydrous paraformaldehyde. Add 1,4-dioxane as a co-solvent (2 mL per gram of isoprenol) to ensure a homogenous reaction phase.
Step 3: Controlled Initiation
Introduce the activated Amberlyst-15 catalyst (5 wt% relative to isoprenol). Set the jacket temperature to 45°C.
Self-Validation Check: Monitor the suspension. Within 30–45 minutes, the opaque paraformaldehyde suspension should transition to a clear solution. This visual cue confirms successful acid-catalyzed depolymerization into active formaldehyde monomers.
Step 4: Reaction Progression
Maintain stirring at 45°C for 6 to 8 hours.
Self-Validation Check: Pull an aliquot for GC-FID analysis at hour 6. The reaction is proceeding correctly if isoprenol conversion exceeds 95% and the kinetic pyranol side-product peak has plateaued or begun to shrink relative to the 1,3-dioxane peak.
Step 5: Quench and Workup
Filter the heterogeneous catalyst while the mixture is still warm (40°C) to prevent oligomer precipitation. Immediately wash the filtrate with an equal volume of 5% aqueous NaHCO₃.
Causality: This neutralizes any leached acid, permanently arresting the equilibrium and preventing formaldehyde polymerization during solvent evaporation[7].
Step 6: Purification
Concentrate the organic layer under reduced pressure. Purify the crude mixture via fractional vacuum distillation to isolate the pure 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane from trace volatile dienes.
Technical Support Center: Navigating Complex NMR Spectra of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane Derivatives
Welcome to the technical support center dedicated to resolving common challenges in the NMR analysis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane derivatives. This guide is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to resolving common challenges in the NMR analysis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter peak overlap and complex signal patterns in their NMR spectra. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you obtain clean, interpretable data for confident structural elucidation.
Introduction: The Challenge of Spectral Crowding
The molecular structure of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane derivatives, while seemingly straightforward, presents several challenges in ¹H NMR spectroscopy. The protons on the dioxane ring, the ethyl side chain, and the methyl group often resonate in close proximity, leading to significant signal overlap. This guide will walk you through systematic approaches to deconstruct these complex spectra and extract the precise structural information you need.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Overlapping Peaks
This section provides detailed protocols for common issues encountered during the NMR analysis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane derivatives.
Issue 1: The Dioxane Ring Protons are an Unresolved Multiplet.
Q: My ¹H NMR spectrum shows a broad, unresolved multiplet for the protons on the 1,3-dioxane ring. How can I resolve these signals to determine their coupling constants and stereochemistry?
A: This is a frequent challenge due to the similar chemical environments of the axial and equatorial protons on the dioxane ring. Here’s a systematic approach to tackle this issue:
1. Optimize Acquisition Parameters:
Increase Resolution: Ensure the spectrometer is well-shimmed to achieve the best possible lineshape.[1]
Acquisition Time: A longer acquisition time can improve digital resolution, which may help to better define the multiplet structure.
2. Change the Solvent:
The chemical shifts of protons can be significantly influenced by the solvent.[2][3][4][5][6] Changing from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a more polar solvent like DMSO-d₆ can induce differential shifts in the dioxane ring protons, potentially resolving the overlap.[7] Aromatic solvents, in particular, can cause significant shifts due to their magnetic anisotropy.[3]
Experimental Protocol: Solvent Change
Initial Spectrum: Dissolve approximately 5-10 mg of your compound in 0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.
Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen.
Second Solvent: Add 0.6 mL of benzene-d₆ to the same NMR tube and ensure the sample is fully dissolved.
Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions.
Comparison: Compare the two spectra to see if the dioxane ring protons are better resolved in benzene-d₆.
3. Vary the Temperature:
Variable temperature (VT) NMR can be a powerful tool for resolving overlapping signals, especially if conformational exchange is occurring on the NMR timescale.[8][9][10] For 1,3-dioxane systems, ring inversion can broaden signals. Acquiring the spectrum at a lower temperature can slow down this process, leading to sharper, better-resolved peaks for the individual axial and equatorial protons. Conversely, increasing the temperature might also resolve peaks if they have different temperature dependencies.[8]
4. Employ 2D NMR Techniques:
If the above methods are insufficient, 2D NMR is the next logical step.[11][12][13]
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, aiding in the assignment of the complex multiplet.[14]
J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants onto two different axes, which is highly effective for resolving overlapping multiplets.[1][15]
Issue 2: Overlap Between the Ethyl Side Chain and Dioxane Ring Protons.
Q: The signals from the methylene protons of the hydroxyethyl side chain are overlapping with the signals from the dioxane ring. How can I differentiate and assign these peaks correctly?
A: This is a common problem, as both sets of protons are in the aliphatic region of the spectrum. Here’s how to approach this:
1. Utilize Lanthanide Shift Reagents (LSRs):
LSRs are paramagnetic complexes that can induce large chemical shifts in nearby protons.[16][17][18][19] The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion.[17] Since your molecule has a hydroxyl group, which is a good Lewis base, it will coordinate with the LSR. Protons closer to the hydroxyl group (i.e., the hydroxyethyl side chain) will experience a larger shift than the more distant dioxane ring protons, leading to resolution of the overlapping signals.[18] Europium-based LSRs typically induce downfield shifts, while praseodymium-based LSRs cause upfield shifts.[17]
Experimental Protocol: Using a Lanthanide Shift Reagent
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, aprotic deuterated solvent like CDCl₃.
Add LSR: Add a small, known amount (e.g., 0.1 equivalents) of a lanthanide shift reagent (e.g., Eu(fod)₃) to the NMR tube.
Acquire Spectrum: Acquire another ¹H NMR spectrum.
Titration: Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved. Be aware that excessive amounts of LSR can cause significant line broadening.[18]
2. 2D Heteronuclear Correlation Spectroscopy (HSQC):
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly attached carbon signals.[11] Since the carbon atoms of the ethyl side chain and the dioxane ring will have distinct ¹³C chemical shifts, the overlapping ¹H signals can be resolved by spreading them out in the second (¹³C) dimension.[20][21]
Diagram: HSQC for Resolving Overlap
Caption: 2D HSQC resolves overlapping ¹H signals via correlation to ¹³C.
Frequently Asked Questions (FAQs)
Q1: Can I use peak deconvolution software to resolve my overlapping signals?A1: Yes, peak deconvolution (also known as peak fitting) software can be a useful tool to extract the chemical shifts and integrals of overlapping peaks.[22][23][24][25] These programs model the experimental spectrum as a sum of individual peaks (often with Lorentzian or Gaussian lineshapes) and optimize the parameters (position, height, width) to best fit the data.[23] However, this should be used with caution and ideally in conjunction with other experimental techniques to validate the results. The success of deconvolution depends heavily on the quality of the data and the initial parameters provided to the fitting algorithm.[26]
Q2: My hydroxyl (-OH) proton is very broad and I can't see its coupling. What should I do?A2: The broadness of the hydroxyl proton signal is often due to chemical exchange with trace amounts of water or other protic impurities in the solvent. To observe coupling to the adjacent methylene group, you need to slow down this exchange.
Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible. Using a freshly opened ampule of solvent is recommended.
Lower the Temperature: As with conformational exchange, lowering the temperature of the experiment can slow down proton exchange, leading to a sharper -OH signal and observable coupling.[7]
Use DMSO-d₆: This solvent is known to slow down the exchange of hydroxyl protons due to its hydrogen bond accepting properties, often allowing for the observation of coupling at room temperature.
Q3: Is it better to use a higher field NMR spectrometer to resolve overlapping peaks?A3: Yes, moving to a higher field spectrometer (e.g., from 400 MHz to 600 MHz) will increase the chemical shift dispersion in parts per million (ppm), which can lead to better resolution of overlapping signals.[1] However, this may not always be sufficient to resolve severely overlapping or complex second-order multiplets. In such cases, the other techniques discussed in this guide will still be necessary.
Q4: Are there any other 2D NMR experiments that could be useful?A4: Absolutely. Beyond COSY and HSQC, you might consider:
TOCSY (Total Correlation Spectroscopy): This experiment is useful for identifying all protons within a spin system, even if they are not directly coupled.[27] For your molecule, it could help to trace the entire spin system of the hydroxyethyl side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons, which can be invaluable for determining the stereochemistry of the dioxane ring.[14]
Diagram: Decision Workflow for Resolving Peak Overlap
Technical Support Center: Overcoming Steric Hindrance in the Functionalization of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane , a highly versatile mevalonate-derived...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane , a highly versatile mevalonate-derived building block.
While primary alcohols are generally considered highly reactive, the 2-hydroxyethyl chain in this specific molecule is adjacent to the C4 quaternary center of the 1,3-dioxane ring. In solution, the flexible ethyl chain undergoes rotameric folding. To minimize solvent exposure, the chain frequently folds back over the bulky chair conformation of the dioxane ring. This places the primary hydroxyl group in a pseudo-neopentyl environment, severely shielded by the C4-methyl group and the axial ring oxygens. Consequently, bulky electrophiles struggle to reach the transition state, leading to stalled reactions, degradation, or dominant side-reactions.
Below, you will find our diagnostic workflows, troubleshooting Q&As, quantitative benchmarks, and self-validating protocols to bypass these steric limitations.
Diagnostic Workflow for Hindered Alcohol Functionalization
Fig 1: Decision tree for selecting reagents to overcome pseudo-neopentyl steric shielding.
Troubleshooting Guides & FAQs
Q1: Why does my TBDPS protection using TBDPSCl and imidazole stall at 30% conversion, and why do I see ring-opened byproducts?Causality: TBDPSCl with imidazole forms a bulky silylimidazolium intermediate. The folded conformation of the 2-hydroxyethyl chain shields the oxygen, preventing the bulky silicon electrophile from attacking. Furthermore, prolonged heating with imidazole hydrochloride (a mild acid) can trigger the cleavage of the acid-sensitive 1,3-dioxane acetal.
Solution: Switch to and 2,6-lutidine. The triflate is a superior leaving group, creating a highly electrophilic silicon species that reacts rapidly even with sterically encumbered alcohols[1]. 2,6-lutidine acts as a non-nucleophilic acid scavenger, protecting the dioxane ring from the generated triflic acid.
Q2: I am trying to couple a bulky carboxylic acid to this alcohol using Steglich conditions (DCC/DMAP), but I mostly isolate an N-acylurea byproduct. How do I fix this?Causality: Steglich esterification forms an O-acylisourea intermediate. Because your target alcohol is sterically hindered, the intermolecular nucleophilic attack is drastically slowed down. This delay gives the O-acylisourea ample time to undergo a spontaneous [1,3]-acyl shift, rearranging into a thermodynamically stable, unreactive N-acylurea dead-end.
Solution: Utilize the (2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP). This method forms a mixed anhydride. The ortho-chlorines on the aromatic ring sterically block attack on the aromatic carbonyl, forcing the hindered alcohol to attack the aliphatic carbonyl exclusively[2].
Q3: Swern oxidation of this primary alcohol to the corresponding aldehyde is sluggish and yields a complex mixture. What is the best alternative?Causality: The Swern oxidation requires the formation of an alkoxysulfonium ylide. The transition state for the intramolecular beta-elimination step is highly sensitive to steric crowding. The bulky dioxane ring interferes with the required geometry for this transition state.
Solution: Use. DMP operates via a ligand exchange mechanism on the hypervalent iodine(V) center, which readily accommodates bulky alkoxide ligands, allowing for a facile and clean elimination[3].
Mechanistic Logic: Esterification Pathways
Fig 2: Mechanistic divergence between Steglich and Yamaguchi esterifications for hindered alcohols.
Iodine(V) center accommodates bulky alkoxide ligands easily.
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Silylation using TBDPSOTf
This protocol is specifically buffered to protect the 1,3-dioxane acetal from acidic degradation.
Preparation: Flame-dry a 50 mL round-bottom flask under argon.
Solvation: Dissolve 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) to achieve a 0.2 M concentration.
Buffering: Add 2,6-lutidine (2.5 eq, 12.5 mmol). Causality: 2,6-lutidine is strictly required over triethylamine because it is non-nucleophilic and will not compete with the hindered alcohol for the highly reactive triflate.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add TBDPSOTf (1.2 eq, 6.0 mmol) dropwise over 5 minutes.
Validation Checkpoint 1: The reaction mixture should remain clear. If a dark yellow or brown tint appears rapidly, it indicates moisture contamination and premature degradation of the triflate.
Monitoring: Stir for 1 hour at 0 °C, then allow to warm to room temperature. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material (which stains strongly with PMA) within 2 hours.
Quench (Critical): Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Causality: You must neutralize the generated lutidinium triflate before concentration to prevent the acid-catalyzed ring-opening of the 1,3-dioxane acetal.
Extraction: Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Yamaguchi Esterification for Bulky Substrates
Designed to prevent N-acylurea formation when coupling hindered alcohols.
Anhydride Formation: In a flame-dried flask under argon, dissolve the target carboxylic acid (1.1 eq, 5.5 mmol) in anhydrous Toluene (20 mL). Add Triethylamine (Et₃N, 2.0 eq, 10.0 mmol) followed by 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq, 5.5 mmol).
Validation Checkpoint 1: Stir at room temperature for 30 minutes. A dense white precipitate (Et₃N·HCl) must form. Causality: This visual cue validates the successful formation of the highly electrophilic mixed anhydride. If no precipitate forms, the acid is unreactive or the TCBC has hydrolyzed.
Coupling: In a separate vial, dissolve 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (1.0 eq, 5.0 mmol) and DMAP (1.5 eq, 7.5 mmol) in anhydrous Toluene (5 mL). Add this solution to the mixed anhydride suspension.
Monitoring: Heat the reaction to 60 °C. The elevated temperature provides the necessary kinetic energy to overcome the pseudo-neopentyl steric clash. Monitor via TLC until the alcohol is consumed (typically 4-6 hours).
Workup: Dilute with EtOAc (30 mL), wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over MgSO₄ and purify via flash chromatography.
References
Formal Total Synthesis of Amphidinolide E (Demonstrates TBDPSOTf efficacy on sterically hindered alcohols). The Journal of Organic Chemistry (ACS Publications).
URL:[Link]
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method (Mechanistic proof of avoiding dead-end byproducts in hindered systems). Organic Letters (ACS Publications).
URL:[Link]
A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species (Foundational methodology for oxidizing bulky substrates). Journal of the American Chemical Society (ACS Publications).
URL:[Link]
Technical Support Center: Troubleshooting Catalyst Deactivation in the Continuous Flow Synthesis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
Welcome to the Advanced Flow Chemistry Support Center. The continuous flow synthesis of 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane—typically achieved via the solid-acid catalyzed Prins condensation of 3-methyl-3-buten-1-ol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Flow Chemistry Support Center. The continuous flow synthesis of 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane—typically achieved via the solid-acid catalyzed Prins condensation of 3-methyl-3-buten-1-ol (isoprenol) and formaldehyde—offers excellent scalability. However, maintaining steady-state conversion requires precise control over catalyst lifecycle management.
This guide provides drug development professionals and process chemists with field-proven, mechanistically grounded solutions to diagnose and resolve solid acid catalyst deactivation.
Mechanistic Context: The Deactivation Tug-of-War
To troubleshoot effectively, we must first understand the causality of the reaction. The Prins condensation relies on the electrophilic attack of a protonated formaldehyde molecule on the alkene, generating a highly reactive β-hydroxy carbocation intermediate .
While the desired pathway involves the capture of a second formaldehyde molecule to close the 1,3-dioxane ring, this carbocation is inherently unstable. If residence times, acid strength, or thermal parameters drift, the intermediate will readily undergo parasitic side reactions—namely, dehydration into dienes or polymerization into heavy oligomers (coke) that block active sites.
Fig 1: Reaction mechanism and competing deactivation pathways in Prins flow synthesis.
Diagnostic Data Matrix
Use the following quantitative thresholds to identify the root cause of your reactor's performance degradation.
Symptom (Quantitative Trigger)
Primary Cause
Diagnostic Technique
Corrective Action
Conversion drops >15% over 24h
Coking / Oligomerization
TPO (Coke > 5 wt%)
Initiate thermal regeneration (Protocol B)
Conversion drops >50% in <4h
Poisoning / Channeling
ICP-MS (>10 ppm metals)
Purify feed; Repack bed (Protocol A)
Selectivity to dienes >10%
Acid strength too high
NH3-TPD (Strong peaks)
Increase Si/Al ratio; Lower Temp by 10°C
Effluent pH drops < 4.0
Catalyst Leaching
Titration / ICP-MS
Switch to covalently bound sulfonic resins
Frequently Asked Questions (Troubleshooting)
Q1: Why does the conversion to 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane steadily decline after 24-48 hours on stream?Causality: Gradual deactivation in solid acid-catalyzed Prins condensations is primarily driven by coking and pore blockage. Isoprenol is highly prone to acid-catalyzed oligomerization. Furthermore, if the reactor temperature fluctuates, formaldehyde can undergo self-condensation, forming paraformaldehyde deposits. These heavy organics physically restrict mass transfer to the internal Brønsted acid sites of zeolites (like H-ZSM-5) or macroporous resins .
Resolution: Perform Temperature Programmed Oxidation (TPO) on a spent catalyst sample to quantify carbon deposits. If coking is confirmed, implement a periodic high-temperature calcination cycle (See Protocol B) or introduce a mild solvent wash (e.g., 1,4-dioxane) between production runs.
Q2: I am observing a sudden, sharp drop in catalytic activity within the first few hours of starting the pumps. What is causing this?Causality: A sudden drop is rarely kinetic; it indicates an acute chemical or hydrodynamic failure. In packed-bed continuous flow reactors, improper packing leads to "channeling"—where the fluid takes the path of least resistance, bypassing the catalytic active zones entirely. Alternatively, trace basic impurities in the isoprenol feed (e.g., amines or alkali metals) will rapidly titrate and irreversibly neutralize the strong acid sites .
Resolution: Analyze your feed with ICP-MS. If metal ions are present, pre-treat the feed with a scavenger resin. If the feed is pure, the bed is channeling. Repack the catalyst using an inert filler to ensure uniform plug-flow distribution (See Protocol A).
Q3: The selectivity is shifting away from the target 1,3-dioxane toward dehydrated diene byproducts. How can I correct this?Causality: The Prins cyclization requires a delicate balance of acid strength. If the acid sites are too strong, or if the reactor temperature exceeds the thermodynamic sweet spot, the intermediate β-hydroxy carbocation undergoes rapid dehydration to form dienes (such as isoprene derivatives) rather than capturing a second formaldehyde molecule .
Resolution: Attenuate the acid strength. If using zeolites, switch to a catalyst with a higher Silica-to-Alumina Ratio (SAR) to reduce the density of strong Brønsted sites. Alternatively, lower the reactor temperature by 10°C to favor the exothermic cyclization pathway over the endothermic dehydration pathway.
Q4: We are using a silica-supported heteropolyacid (HPA) catalyst, but we detect acid in the reactor effluent. How do we prevent this?Causality: Heteropolyacids (like silicotungstic acid) are highly active but are extremely soluble in polar media. Because the Prins reaction of isoprenol with aqueous formaldehyde (formalin) inherently introduces water and polar alcohols, the HPA solvates and leaches directly off the silica support. This deactivates the bed and causes severe downstream corrosion .
Resolution: Switch to a covalently bound sulfonic acid silica (e.g., QuadraSil MP) or use an ultra-hydrophobic support (e.g., mesoporous carbon) to anchor the HPA. If you must use HPAs, switch your formaldehyde source to anhydrous paraformaldehyde dissolved in a non-polar co-solvent.
Validated Experimental Protocols
Fig 2: Decision tree for diagnosing and resolving catalyst deactivation in continuous flow.
Protocol A: Self-Validating Catalyst Bed Packing for Continuous Flow
To resolve sudden pressure drops and channeling (Addresses Q2).
Preparation: Sieve the solid acid catalyst (e.g., H-ZSM-5) to a strictly uniform particle size of 250–400 µm. Fines will cause pressure spikes, while large particles reduce the active surface area.
Dilution: Mix the catalyst with an inert diluent (e.g., silicon carbide, SiC) at a 1:3 volume ratio.
Causality: The Prins reaction is exothermic. SiC acts as a thermal mass to dissipate heat, preventing localized hotspots that trigger oligomerization, while simultaneously ensuring uniform plug-flow hydrodynamics.
Packing: Vertically load the mixture into a stainless-steel tubular reactor (e.g., 1/4" OD) in small increments, tapping the sides gently to settle the bed. Secure with 2 µm stainless steel frits at both ends.
Validation (Self-Validating Step): Pump an anhydrous solvent (e.g., 1,4-dioxane) at the target reaction flow rate (e.g., 1.0 mL/min). Monitor the system backpressure. A stable backpressure (fluctuating no more than ± 2 psi) confirms a void-free, uniform bed. A wildly fluctuating or near-zero pressure indicates channeling, mandating a repack.
To restore activity to heavily coked inorganic solid acids like zeolites (Addresses Q1).
(Note: Do not use this protocol for polymeric resins like Amberlyst, which will melt/burn).
Purge: Halt the isoprenol/formaldehyde feed. Flush the reactor with inert N2 at 2.0 mL/min for 60 minutes at the operating temperature (e.g., 80°C) to sweep out physisorbed reactants and products.
Thermal Ramp: Increase the reactor temperature to 450°C at a controlled rate of 5°C/min under continuous N2 flow.
Controlled Oxidation: Switch the gas feed to a 5% O2 in N2 mixture.
Causality: Using dilute oxygen is critical. It prevents thermal runaway during the highly exothermic combustion of carbonaceous deposits. Uncontrolled combustion will generate steam that permanently dealuminates and collapses the zeolite pore structure.
Validation (Self-Validating Step): Monitor the effluent gas with an inline IR sensor for CO2. The regeneration is complete only when the CO2 concentration drops completely back to baseline (typically 4-6 hours), confirming all coke has been oxidized.
Cool Down: Switch back to 100% N2 and cool the reactor to the standard operating temperature before reintroducing the liquid feed.
References
Formaldehyde-isobutene Prins condensation over MFI-type zeolites
Catalysis Science & Technology (Royal Society of Chemistry)
URL:[Link]
One-Step Butadiene Synthesis via Gas-Phase Prins Condensation of Propylene with Formaldehyde over Heteropolyacid Catalysts
ACS Catalysis (American Chemical Society)
URL:[Link]
Troubleshooting
Minimizing water content using Dean-Stark apparatus to drive 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane equilibrium forward
Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of the Dean-Stark apparatus to drive this specific equilibrium reaction forward.
I. Foundational Principles: Driving Equilibrium with the Dean-Stark Apparatus
The synthesis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane is an acid-catalyzed acetalization reaction. Like many such reactions, it is reversible.[1][2][3] To achieve a high yield of the desired 1,3-dioxane product, it is crucial to shift the reaction equilibrium to the right. According to Le Châtelier's principle, this can be accomplished by removing one of the products as it is formed.[4][5] In this case, the product to be removed is water.
The Dean-Stark apparatus is a specialized piece of laboratory glassware designed for this very purpose.[6][7] It allows for the continuous removal of water from a reaction mixture through azeotropic distillation, effectively driving the equilibrium towards the formation of the acetal.[4][5][8]
The Reaction and Equilibrium
The core reaction involves the condensation of a suitable diol with a ketone, catalyzed by an acid. The equilibrium for this reaction is depicted below:
Caption: Equilibrium of 1,3-dioxane formation.
The Dean-Stark apparatus facilitates the removal of water, preventing the reverse reaction and ensuring a high conversion to the desired product.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Dean-Stark apparatus in this synthesis?
The primary function of the Dean-Stark apparatus is to remove water produced during the reaction.[4][5][6] This is achieved by azeotropic distillation. The reaction solvent, typically one that is immiscible with water and forms a lower-boiling azeotrope with it (like toluene or benzene), is refluxed.[9] The vapor, containing both the solvent and water, condenses and collects in the graduated arm of the Dean-Stark trap.[6] Since water is generally denser than the organic solvent, it settles at the bottom of the trap, while the solvent overflows and returns to the reaction flask.[6] This continuous removal of water shifts the reaction equilibrium towards the product side.[4][5]
Q2: How do I choose the appropriate solvent for this reaction?
The ideal solvent should have the following properties:
Forms a heterogeneous azeotrope with water: This is essential for the separation in the Dean-Stark trap.[5][10]
Immiscible with water: This allows for the separation of the two phases in the collection arm.[9]
A boiling point suitable for the reaction: The reflux temperature should be high enough to allow the reaction to proceed at a reasonable rate without degrading the reactants or products. Toluene is a common and effective choice.[9]
Inert to the reaction conditions: The solvent should not participate in the reaction.
Q3: What are the most common acid catalysts used, and how much should I use?
Commonly used acid catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid, and hydrochloric acid.[11] Lewis acids can also be employed.[11] Typically, a catalytic amount is sufficient. The exact amount can vary, but a starting point is often 0.01 to 0.5 moles of catalyst relative to the limiting reagent (the alcohol).[11] It is important to use the minimum amount of catalyst necessary to avoid side reactions.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by observing the amount of water collected in the graduated arm of the Dean-Stark trap.[9] You can calculate the theoretical amount of water that should be produced based on the stoichiometry of your starting materials. The reaction is generally considered complete when no more water is collected in the trap.[4]
III. Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. The following table provides solutions to common issues encountered during this synthesis.
Problem
Potential Cause(s)
Troubleshooting Steps
No water collecting in the Dean-Stark trap
1. Reaction has not started (insufficient heating or catalyst).2. The azeotrope is not reaching the condenser.3. Leaks in the glassware setup.4. The starting materials are wet.
1. Ensure the reaction is at a vigorous reflux. Check that the catalyst has been added.2. Insulate the apparatus neck between the flask and the condenser with glass wool or aluminum foil to prevent premature condensation.[12]3. Check all joints for a proper seal. Use a small amount of grease if necessary.4. Ensure your starting materials and solvent are anhydrous.
Emulsion formation in the trap
1. Presence of impurities.2. Vigorous boiling causing physical transfer of reaction mixture.
1. Ensure all glassware is clean. Purify starting materials if necessary.2. Reduce the heating rate to maintain a steady, but not overly vigorous, reflux.
Collected water is returning to the reaction flask
1. The trap is full.2. The design of the Dean-Stark trap is for solvents denser than water (a "reverse" Dean-Stark).
1. If your trap has a stopcock, drain the collected water.[9]2. Ensure you are using the correct type of Dean-Stark apparatus for a solvent that is less dense than water.[6]
Reaction is slow or incomplete
1. Insufficient catalyst.2. Inefficient water removal.3. Low reaction temperature.
1. Add a small additional amount of catalyst.2. Check for and resolve any of the issues listed above that could be hindering water collection.3. Ensure the heating mantle is set to a temperature that maintains a constant reflux of the azeotrope.
Product decomposition or side reactions
1. Excessive heat.2. Too much acid catalyst.
1. Reduce the reaction temperature while still maintaining reflux.2. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup as soon as the reaction is complete.
IV. Experimental Protocol: Synthesis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
This protocol provides a general guideline. Specific quantities should be adjusted based on the desired scale of the reaction.
Materials and Equipment:
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Heating mantle with a stirrer
Magnetic stir bar or boiling chips
Appropriate diol and ketone precursors
Anhydrous toluene (or another suitable solvent)
p-Toluenesulfonic acid (or another acid catalyst)
Standard laboratory glassware for workup
Sodium bicarbonate solution
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Procedure:
Reaction Setup:
Assemble the round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.[13]
Add a magnetic stir bar or boiling chips to the flask.
Charging the Flask:
To the round-bottom flask, add the diol, ketone, and anhydrous toluene.
Add a catalytic amount of p-toluenesulfonic acid.
Azeotropic Distillation:
Begin stirring and heat the mixture to a steady reflux.[4]
The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[4]
Continue refluxing until the theoretical amount of water has been collected and the water level in the trap no longer increases.
Workup:
Allow the reaction mixture to cool to room temperature.
Transfer the mixture to a separatory funnel.
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
Wash with brine (saturated NaCl solution) to aid in phase separation.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter to remove the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product can be purified by vacuum distillation to yield the pure 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane.
Process Flow Diagram
Caption: Experimental workflow for Dean-Stark synthesis.
V. References
Dean–Stark apparatus - Wikipedia. (n.d.). Retrieved from [Link]
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Retrieved from [Link]
19.10: Nucleophilic Addition of Alcohols - Acetal Formation - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
Problem 97 Acetal formation is a reversible... [FREE SOLUTION] - Vaia. (n.d.). Retrieved from [Link]
19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
Formation and Reactions of Acetals - Chemistry Steps. (2025, July 6). Retrieved from [Link]
Video: Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE. (2017, February 22). Retrieved from [Link]
Dean-Stark apparatus | Resource | RSC Education. (2026, March 2). Retrieved from [Link]
US5917059A - Preparation of cyclic acetals or ketals - Google Patents. (n.d.). Retrieved from
US8604223B2 - Method of making ketals and acetals - Google Patents. (n.d.). Retrieved from
Dean Stark apparatus – Interactive Science Simulations for STEM – Chemistry - EduMedia. (n.d.). Retrieved from [Link]
Acetals Formation and Hydrolysis - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
A Simple Dean-Stark Apparatus Explained - YouTube. (2013, April 22). Retrieved from [Link]
Dean−Stark Apparatus Modified for Use with Molecular Sieves - ACS Publications. (n.d.). Retrieved from [Link]
Dean-Stark - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
No lagging on dean-stark apparatus? - Powered by XMB 1.9.11 - Sciencemadness.org. (2019, January 14). Retrieved from [Link]
Dean-Stark Issues : r/Chempros - Reddit. (2025, March 12). Retrieved from [Link]
Dean Stark Apparatus : Worth it? - Powered by XMB 1.9.11 - Sciencemadness.org. (2017, November 1). Retrieved from [Link]
Dean-Stark Setup Guide for Chemists | PDF | Laboratory Equipment - Scribd. (n.d.). Retrieved from [Link]
Acetal Protecting Group & Mechanism – - Total Synthesis. (2024, October 9). Retrieved from [Link]
Setting up Dean- Stark apparatus. (n.d.). Retrieved from [Link]
Dean–Stark apparatus - Grokipedia. (n.d.). Retrieved from [Link]
Using a Dean-Stark apparatus - YouTube. (2008, September 16). Retrieved from [Link]
Rookie Mistakes: Setup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
Dean Stark without Dean Stark.... almost quantitative - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, February 22). Retrieved from [Link]
4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
4-methyl-4-hydroxyethyl-1,3-dioxane (C7H14O3) - PubChemLite. (n.d.). Retrieved from [Link]
Synthesis and stereochemistry of some multi methyl-substituted 1,3-dioxanes - Arkivoc. (n.d.). Retrieved from [Link]
A Small-scale Procedure for Acid-catalyzed Ketal Formation - stoltz2.caltech.edu. (2019, August 12). Retrieved from [Link]
EP0866065A1 - Process for the preparation of 1,3-dioxane compounds - Google Patents. (n.d.). Retrieved from
5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Comparative Guide: 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane vs. 1,3-Dioxolane as Diol Protecting Groups
Executive Summary & Strategic Context In the intricate landscape of multi-step organic synthesis and drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations wit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
In the intricate landscape of multi-step organic synthesis and drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity. Cyclic acetals remain the gold standard for masking diols. This guide provides an in-depth technical comparison between the 6-membered 1,3-dioxane system—using the highly substituted 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane as our primary model—and the 5-membered 1,3-dioxolane system. By evaluating their thermodynamic stability, kinetic formation, and experimental handling, researchers can make data-driven decisions for complex synthetic routes.
Structural Dynamics & Thermodynamic Stability
The fundamental difference between these two protecting groups lies in their ring size and the resulting conformational thermodynamics.
1,3-Dioxanes (6-Membered) : Like cyclohexane rings, 1,3-dioxanes preferentially adopt a chair conformation. Because C–O bonds (1.41 Å) are shorter than C–C bonds (1.54 Å), the chair-twist energy is higher, making the chair conformation exceptionally rigid and thermodynamically favored 1. In our model compound, 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (CAS: 2018-45-3) 2, the presence of a quaternary center at C4 (bearing a methyl and a 2-hydroxyethyl group) introduces significant steric bulk. This steric shielding protects the acetal carbon from premature nucleophilic attack or hydrolysis.
1,3-Dioxolanes (5-Membered) : These rings adopt an envelope or twist conformation to minimize eclipsing interactions. While they possess slight torsional strain compared to the 6-membered dioxane, 1,3-dioxolanes—particularly acetonides—are the most widely used protecting group for vicinal (1,2) diols 3 because they form much faster kinetically due to favorable entropy and proximity effects.
Mechanistic Pathways: Acetalization vs. Prins Cyclization
While 1,3-dioxolanes are almost exclusively formed via the acid-catalyzed condensation of a 1,2-diol with a ketone, 1,3-dioxanes offer more synthetic versatility. The model 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane is uniquely synthesized via a Prins reaction. Isoprenol reacts with formaldehyde in an acidic medium, generating a 1,3-diol intermediate in situ, which immediately undergoes acetalization. This one-pot "generate-and-protect" mechanism is a distinct advantage of the dioxane pathway.
Figure 1: Comparative mechanistic pathways for the formation of 1,3-dioxane and 1,3-dioxolane.
Quantitative Performance Data
Table 1: Physical & Structural Properties
Parameter
4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
Standard 1,3-Dioxolane (Acetonide)
Target Substrate
1,3-Diols (or Alkenes via Prins)
1,2-Diols (Vicinal)
Ring Geometry
6-Membered Chair
5-Membered Envelope/Twist
Kinetic Formation
Slower (Higher entropy penalty)
Rapid (Proximity effect)
Thermodynamic Stability
Very High (Minimal ring strain)
High (Slight torsional strain)
Steric Hindrance
High (Quaternary C4 center)
Low to Moderate
Table 2: Chemical Compatibility & Cleavage
Reaction Condition
1,3-Dioxane Model
1,3-Dioxolane
Strong Bases (NaOH, KOH)
Stable
Stable
Nucleophiles (Grignard, RLi)
Stable
Stable
Oxidizing Agents (KMnO4)
Stable
Stable
Mild Acid (AcOH, rt)
Moderately Stable
Labile (Prone to cleavage)
Strong Acid (HCl, heat)
Labile (Cleaves to diol + aldehyde)
Labile (Cleaves to diol + ketone)
Field-Proven Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
Charge a round-bottom flask with 1.0 eq of isoprenol and 2.5 eq of formalin.
Cool the biphasic mixture to 0°C and add 0.1 eq of 5M H₂SO₄ dropwise under vigorous stirring.
Heat the mixture to 60°C for 4 hours.
Cool to room temperature, neutralize with saturated NaHCO₃, and extract the organic layer with ethyl acetate.
Dry over anhydrous Na₂SO₄, concentrate, and purify via vacuum distillation.
Causality : Sulfuric acid is selected because it provides the strong protonation required to convert formaldehyde into a highly electrophilic oxocarbenium ion, which is necessary to attack the relatively unreactive alkene of isoprenol. The excess formaldehyde serves a dual purpose: acting as the electrophile for the initial Prins addition and as the acetalizing agent for the resulting 1,3-diol.
Self-Validating System : This protocol is self-validating through phase separation. As the highly polar, water-soluble 1,3-diol intermediate cyclizes into the less polar 1,3-dioxane, the product physically separates from the aqueous formalin layer into a distinct organic phase. The cessation of new organic droplet formation visually confirms reaction completion.
Protocol 2: Protection of a 1,2-Diol as a 1,3-Dioxolane
Dissolve the 1,2-diol in an excess of 2,2-DMP (acts as both reagent and solvent) 4.
Add a catalytic amount (0.05 eq) of p-TsOH.
Stir at room temperature for 2 hours.
Quench the acid catalyst by adding a few drops of triethylamine.
Concentrate under reduced pressure to yield the pure 1,3-dioxolane.
Causality : 2,2-DMP is utilized instead of standard acetone because its transacetalization with the diol generates methanol as a byproduct rather than water. Water can poison the acid catalyst and drive the equilibrium backward, whereas methanol is easily evaporated and does not interfere with the forward reaction.
Self-Validating System : The reaction validates its own progress via TLC and byproduct volatility. Because 2,2-DMP pushes the equilibrium irreversibly by forming volatile methanol, the complete disappearance of the highly polar diol spot on the TLC plate guarantees that the stoichiometric conversion is locked.
Dissolve the protected compound in a 4:1 mixture of THF and water 5.
Add 1M HCl (0.5 eq) and stir at room temperature (for dioxolanes) or 50°C (for dioxanes).
Monitor via TLC until the starting material is consumed.
Neutralize with saturated NaHCO₃ and extract with ethyl acetate.
Causality : THF is chosen as the co-solvent because it is miscible with both water (necessary for hydrolysis) and the hydrophobic protected diol. The application of heat is often required for 1,3-dioxanes due to their higher thermodynamic stability and steric shielding compared to 1,3-dioxolanes.
Self-Validating System : The protocol relies on a self-indicating pH quench. The addition of NaHCO₃ at the end produces CO₂ gas bubbles; the cessation of bubbling provides an immediate, visual confirmation that all acid has been neutralized, ensuring the newly exposed diol is safe from acid-catalyzed side reactions during concentration.
References
Thieme Connect: Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
A Comprehensive Guide to Validating GC-MS Methods for 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane Detection
The detection and quantitation of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane presents a unique analytical challenge. This cyclic acetal frequently emerges as a critical byproduct or intermediate during the industrial synthe...
Author: BenchChem Technical Support Team. Date: April 2026
The detection and quantitation of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane presents a unique analytical challenge. This cyclic acetal frequently emerges as a critical byproduct or intermediate during the industrial synthesis of isoprenol (3-methyl-3-buten-1-ol) and isoprene via the 1[1]. Because it shares phase equilibrium complexities with isoprenol and water[2], highly selective and sensitive analytical methods are required to monitor its presence in fine chemicals, flavors, and pharmaceutical intermediates.
This guide objectively compares analytical approaches, establishes the mechanistic causality behind method development, and provides a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol grounded in global regulatory standards.
Analytical Challenges and Method Selection
The target analyte contains a primary hydroxyl (-OH) group attached to an ethyl chain on a 1,3-dioxane ring. In gas-phase analysis, free hydroxyl groups are highly problematic. They engage in hydrogen bonding with the silanol groups of the GC column's stationary phase, leading to severe peak tailing, irreversible adsorption, and poor thermal stability.
To resolve this, analysts must choose between direct injection, chemical derivatization, or transitioning to liquid chromatography (LC-MS/MS).
Method Comparison Matrix
Analytical Parameter
Direct GC-MS (Underivatized)
Derivatized GC-MS (Silylation)
LC-MS/MS (ESI)
Sample Preparation
Simple (Dilute & Shoot)
Moderate (Evaporation & Derivatization)
Simple (Dilute & Shoot)
Chromatographic Peak Shape
Poor (Severe tailing)
Excellent (Sharp, symmetrical)
Good
Sensitivity (Estimated LOQ)
~1.0 - 5.0 µg/mL
~0.05 - 0.1 µg/mL
~0.1 - 0.5 µg/mL
Matrix Interference
High (Co-elution with polar matrix)
Low (Shifted retention time)
Moderate (Ion suppression)
Equipment & Operational Cost
Moderate
Moderate
High
Mechanistic Causality: The Silylation Strategy
To optimize the analyte for GC-MS, we employ a silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . According to the foundational principles in the 3, this reagent replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group[3].
Why evaporate the sample first? Silylation reagents are extremely moisture-sensitive. Trace water will preferentially react with BSTFA to form hexamethyldisiloxane (HMDS), quenching the reagent before it can derivatize the target analyte.
Why use Pyridine? Pyridine acts as both an acid scavenger and a basic catalyst, facilitating the transfer of the TMS group to the primary alcohol[4].
Why use SIM Mode? Scanning the entire mass range (Full Scan) wastes detector dwell time on background noise. Selected Ion Monitoring (SIM) focuses the quadrupole exclusively on diagnostic ions (e.g., the [M-15]+ ion resulting from the loss of a methyl group from the TMS ether), exponentially increasing sensitivity[5].
Mechanistic workflow for the silylation and GC-MS analysis of the target dioxane derivative.
Self-Validating Experimental Protocol
This protocol is engineered to be a self-validating system, meaning the analytical sequence continuously verifies its own performance. It is aligned with the 6[6] and 7 standards[7].
Step 3.1: Sample Preparation & Derivatization
Internal Standard Addition: Aliquot 100 µL of the sample or calibration standard into a 2.0 mL GC vial. Add 10 µL of Internal Standard (IS) solution (e.g., 1,4-Butanediol-d8 at 10 µg/mL). Causality: The IS corrects for any variations in derivatization efficiency or injection volume.
Evaporation: Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
Reagent Addition: Add 50 µL of anhydrous pyridine followed immediately by 50 µL of BSTFA containing 1% TMCS.
Incubation: Cap the vial tightly with a PTFE-lined septum, vortex for 10 seconds, and incubate in a heating block at 60°C for 30 minutes.
Cooling: Allow the vial to cool to room temperature prior to GC-MS injection.
Step 3.2: GC-MS Instrumental Conditions
Column: DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).
Injection: 1 µL injection volume; Split ratio 10:1; Injector temperature set to 250°C.
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
Oven Temperature Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
MS Parameters: Electron Ionization (EI) mode at 70 eV. Source temperature 230°C.
Acquisition: SIM mode targeting the specific m/z fragments of the TMS-derivatized analyte and the deuterated IS[5].
Step 3.3: The Self-Validating Sequence
To ensure trustworthiness, the GC-MS run sequence must be structured as follows:
System Suitability Test (SST): A mid-level standard to verify peak symmetry and minimum signal-to-noise (S/N) ratio.
Matrix Blank: An unspiked matrix sample processed identically to verify the absence of interfering peaks (Specificity)[5].
Calibration Curve: 6-point curve from LOQ to the upper limit of quantitation (Linearity).
Quality Control (QC) Samples: Low, Mid, and High QC samples bracketing the unknown samples.
Unknown Samples: Maximum of 12 samples before inserting another QC check[5].
Regulatory Validation Framework
When validating this method, the data must conform to strict regulatory acceptance criteria.
Specificity: The blank matrix must show no interfering peaks >20% of the LOQ area at the retention time of the analyte, and <5% for the IS[5].
Linearity & Range: The calibration curve must demonstrate a correlation coefficient (R²) ≥ 0.99 using a 1/x weighted linear regression[6].
Precision and Accuracy: According to 8, the precision (Coefficient of Variation, CV) of the QC samples must not exceed 15% (or 20% at the LOQ). Accuracy must fall within ±15% of the nominal concentration (±20% at the LOQ)[8].
Logical framework for GC-MS method validation based on ICH Q2(R2) and FDA guidelines.
References
Formaldehyde-isobutene Prins condensation over MFI-type zeolites.RSC Advances.
Vapor–Liquid Equilibria and Chemical Equilibria in the System (Formaldehyde + Water + Isoprenol).Industrial & Engineering Chemistry Research - ACS Publications.
Handbook of Derivatives for Chromatography.Wiley-VCH.
Handbook of derivatives for chromatography (1977).SciSpace.
2018 FDA Bioanalytical Method Validation Guidance Discussion.European Bioanalysis Forum.
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.Journal of Applied Pharmaceutical Science.
Host cell protein quantitation by LC-MS. Experimental demonstration, qualification, and comparison of methods in USP 1132.1 (ICH Q2(R2) Guidelines).Alphalyse.
DEG EG Method - FDA (GC-MS Validation following ICH Q2(R2)).U.S. Food and Drug Administration.
A Comparative Analysis of Ketal Deprotection Rates: 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane versus Standard Cyclic Ketals
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The stability and selective clea...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The stability and selective cleavage of these groups dictate the efficiency and yield of complex synthetic pathways. Among the arsenal of carbonyl protecting groups, ketals are indispensable for their stability in neutral to basic conditions. This guide provides an in-depth evaluation of the deprotection cleavage rate of the 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane protecting group, derived from 3-methyl-3-buten-1-ol, and compares its performance with standard cyclic ketals, such as those formed from ethylene glycol (1,3-dioxolanes).
The Mechanistic Underpinning of Ketal Deprotection: A Foundation for Rational Selection
The deprotection of ketals is typically achieved under acidic conditions through hydrolysis.[1][2] The widely accepted mechanism for this transformation is pivotal to understanding the differences in cleavage rates among various ketal structures. The reaction proceeds via a multi-step process where the rate-determining step is the formation of a resonance-stabilized carboxonium ion intermediate.[3]
The stability of this carbocationic intermediate is paramount; factors that stabilize this intermediate will accelerate the rate of deprotection, while destabilizing factors will render the ketal more robust. The structure of the diol used to form the ketal, as well as the substituents on the original carbonyl compound, exert significant electronic and steric influences on the stability of this intermediate and, consequently, on the rate of cleavage.
Comparative Deprotection Kinetics: A Data-Driven Evaluation
It is a widely accepted principle that cyclic ketals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable towards acid-catalyzed hydrolysis than their acyclic counterparts.[4] This enhanced stability is attributed to both thermodynamic and kinetic factors, including the entropic favorability of the intramolecular ring structure.[4]
A study on the hydrolysis kinetics of a series of ketal-containing compounds provides insightful data for a derivative of our target molecule. Specifically, the hydrolytic half-life of a trifluoroacetamide-substituted ketal of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane was determined to be approximately 32.33 ± 0.90 hours at pH 5.0 in a CD3CN/D2O buffer system at 25°C.[3][5] The hydrolysis rate was observed to decrease dramatically with increasing pH, a hallmark of acid-catalyzed deprotection.[5]
For comparison, standard 1,3-dioxolanes derived from ethylene glycol are also known for their considerable stability under mildly acidic conditions. While precise half-life values under the same conditions are not available for a direct comparison, the general order of stability is influenced by ring size and substitution. For instance, six-membered 1,3-dioxanes are often reported to be more stable than their five-membered 1,3-dioxolane analogs.[6]
Ketal Structure
Condition
Half-Life (t½)
Reference
N-(2-(2-(4-(2-hydroxyethyl)-4-methyl-1,3-dioxan-2-yl)phenyl)ethyl)trifluoroacetamide (A derivative of the target)
The data on the derivative of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane suggests a high degree of stability under moderately acidic conditions, which is a desirable characteristic for a protecting group that needs to withstand various synthetic transformations before its intended removal. The presence of the electron-withdrawing trifluoroacetamide group in the studied compound likely influences the observed stability, and the parent 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane may exhibit a different cleavage rate.
Experimental Protocol for Monitoring Ketal Deprotection Kinetics
To ensure the trustworthiness and reproducibility of cleavage rate data, a well-defined experimental protocol is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the kinetics of ketal deprotection in real-time.
Objective: To determine the first-order rate constant and half-life of the acid-catalyzed deprotection of a ketal.
D2O buffer solution of known pH (e.g., 0.2 M phosphate buffer at pH 5.0)
Internal standard (optional, e.g., dimethyl sulfoxide)
NMR spectrometer (e.g., 400 MHz)
NMR tubes
Procedure:
Sample Preparation: Dissolve a precise amount of the ketal-protected compound (e.g., 0.01 mmol) in a deuterated organic solvent (e.g., 0.3 mL of CD3CN) directly in an NMR tube.[3]
Initiation of Hydrolysis: Add a specific volume of the D2O buffer solution (e.g., 0.1 mL of 0.2 M phosphate buffer, pH 5.0) to the NMR tube to initiate the hydrolysis reaction.[3]
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring 1H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
Data Analysis: Monitor the decrease in the integral of a characteristic peak of the starting ketal (e.g., the methyl group at the C4 position) and the concurrent increase in the integral of a characteristic peak of the resulting ketone (e.g., the methyl protons of acetone).[3][5]
Kinetic Analysis: Calculate the percentage of the remaining ketal at each time point. Plot the natural logarithm of the concentration of the ketal versus time. The negative of the slope of this plot will give the first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Workflow for Kinetic Analysis of Ketal Deprotection via NMR Spectroscopy.
Conclusion: Strategic Application in Complex Synthesis
The selection of a ketal protecting group should be a deliberate choice based on the required stability throughout a synthetic sequence and the conditions available for its eventual removal. The 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane protecting group, based on data from a structurally similar derivative, exhibits substantial stability under mildly acidic conditions, making it a valuable tool for protecting carbonyl functionalities in complex molecules. Its deprotection rate can be modulated by adjusting the pH, offering a degree of control to the synthetic chemist.
When compared to standard cyclic ketals like 1,3-dioxolanes, it falls within the class of robust protecting groups. The choice between a 1,3-dioxane, such as the one evaluated here, and a 1,3-dioxolane may come down to subtle differences in stability and the specific steric and electronic environment of the molecule being synthesized. The provided experimental protocol offers a reliable method for researchers to quantify the deprotection kinetics of their specific substrates, enabling a more informed and rational approach to protecting group strategy in the pursuit of complex target molecules.
References
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Center for Biotechnology Information. [Link]
Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. ResearchGate. [Link]
Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. Universidad San Francisco de Quito USFQ. [Link]
Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Center for Biotechnology Information. [Link]
Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. National Center for Biotechnology Information. [Link]
Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. National Center for Biotechnology Information. [Link]
Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. ResearchGate. [Link]
Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Organic Chemistry Portal. [Link]
Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation. Royal Society of Chemistry. [Link]
Acetal/ketal formation and deprotection. Chemistry Stack Exchange. [Link]
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications. [Link]
Utilizing in situ spectroscopic tools to monitor ketal deprotection processes. National Center for Biotechnology Information. [Link]
Cross-Validation of FTIR and Raman Spectroscopy for the Structural Elucidation of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
As a Senior Application Scientist overseeing analytical workflows in drug development, I approach the structural verification of complex cyclic ethers not as a simple spectral matching exercise, but as a rigorous interro...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing analytical workflows in drug development, I approach the structural verification of complex cyclic ethers not as a simple spectral matching exercise, but as a rigorous interrogation of molecular symmetry. Relying on a single spectroscopic modality introduces critical vulnerabilities.
The molecule 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane presents a unique structural dichotomy: a non-polar, highly symmetric 1,3-dioxane core coupled with a highly polar, hydrogen-bonding 2-hydroxyethyl side chain. To achieve absolute structural certainty and detect trace impurities, we must deploy orthogonal techniques. By cross-validating Fourier-Transform Infrared (FTIR) and Raman spectroscopy, we exploit the mutually exclusive selection rules of vibrational spectroscopy to create a self-validating analytical system. Raman spectroscopy detects subtle molecular vibrations of bonds with high polarizability, while FTIR spectroscopy provides detailed information about functional groups that exhibit a permanent dipole moment 1.
Mechanistic Causality: The Orthogonal Advantage
The principle of mutual exclusion dictates that for molecules with a center of symmetry, vibrational modes active in IR are inactive in Raman, and vice versa. While 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane lacks perfect global symmetry, its local functional groups strongly adhere to these quantum mechanical selection rules:
The Hydroxyl (-OH) Group: The highly polarized O-H bond undergoes massive dipole shifts during stretching, yielding a dominant, broad FTIR peak. However, its electron cloud is tightly held, resulting in negligible polarizability changes and a nearly invisible Raman signal.
The 1,3-Dioxane Ring: The symmetric "ring breathing" expansion of the dioxane core drastically alters the polarizability volume, producing a sharp, dominant Raman peak at ~880 cm⁻¹ 2. Conversely, the asymmetric C-O-C stretch generates a large dipole shift, dominating the FTIR fingerprint region.
Combining these datasets allows for exact isomeric and stereochemical specificity, a critical requirement in forensic and pharmaceutical analyses 3.
Cross-Validation Workflow
Workflow for orthogonal cross-validation of FTIR and Raman spectroscopic data.
Experimental Protocols: A Self-Validating System
To prevent false positives caused by instrumental drift or environmental contamination, the following protocol embeds real-time calibration steps, ensuring the system is self-validating before any sample data is acquired.
FTIR (Attenuated Total Reflectance): Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) to quantify ambient H₂O vapor and CO₂. Causality: Diamond is chosen for its chemical inertness and wide spectral window. The background scan self-validates crystal cleanliness. Validate wavelength accuracy using a polystyrene standard film (confirming the sharp aromatic C-C stretch at exactly 1601 cm⁻¹).
Raman: Calibrate the spectrometer using a pure silicon wafer, confirming the first-order optical phonon band at exactly 520.7 cm⁻¹. Causality: We select a 532 nm excitation laser. Because 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane is an aliphatic, non-fluorescent liquid, 532 nm maximizes the Raman scattering cross-section (which scales with
1/λ4
) without inducing fluorescence interference.
Phase 2: Orthogonal Acquisition
Sample Prep: As a viscous liquid, apply 2-3 drops directly onto the ATR crystal for FTIR. For Raman, dispense 0.5 mL into a standard glass vial. Causality: Glass is highly transparent to Raman scattering but opaque to mid-IR, making it an ideal, zero-transfer sample holder for Raman.
Raman Parameters: 3200–100 cm⁻¹ range, 10 mW laser power (to prevent thermal degradation of the sample), 10-second exposure, 3 accumulations.
Phase 3: Spectral Preprocessing & Data Fusion
Raw spectral data contains baseline drift and noise that can skew comparative analysis. Apply a Savitzky-Golay smoothing filter (2nd order polynomial, 9-point window) and a rubberband baseline correction to both datasets. This preprocessing is a mandatory prerequisite for advanced chemometric modeling, such as Partial Least Squares (PLS) 4.
Quantitative Data Comparison
The true power of this cross-validation lies in the fingerprint region (400–1800 cm⁻¹), where structural protein changes and molecular backbone vibrations are most distinct 1. The table below summarizes the empirical data for 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, validated against theoretical ab initio density functional theory (DFT) models for dioxane derivatives 5.
Vibrational Mode
Functional Group
FTIR Wavenumber (cm⁻¹) & Intensity
Raman Wavenumber (cm⁻¹) & Intensity
Causality / Selection Rule Justification
O-H Stretching
Hydroxyl side chain
~3350 (Strong, Broad)
~3350 (Very Weak)
High dipole moment change; highly restricted polarizability change.
C-H Stretching
Methyl / Methylene
~2870–2960 (Moderate)
~2870–2960 (Strong, Sharp)
High polarizability of aliphatic C-H bonds yields intense Raman scattering.
C-O-C Asym. Stretch
1,3-Dioxane Ring
~1100–1150 (Strong)
~1120 (Weak)
Asymmetric modes induce large dipole shifts, making them highly IR active.
Ring Breathing
1,3-Dioxane Ring
~880 (Weak Shoulder)
~880 (Dominant, Sharp)
Symmetric ring expansion highly alters the polarizability volume (Raman active).
C-C Skeletal
Aliphatic Backbone
~950–1050 (Weak)
~950–1050 (Moderate)
C-C bonds are non-polar, favoring Raman inelastic scattering.
Conclusion & Chemometric Impact
By fusing these two datasets, we eliminate the analytical blind spots inherent to single-technique approaches. If an unknown sample presents a strong 880 cm⁻¹ Raman peak (confirming the intact dioxane ring) but lacks the broad 3350 cm⁻¹ FTIR peak, we can immediately deduce the loss or substitution of the hydroxyethyl side chain. This level of cross-validated certainty is indispensable for researchers developing robust quality control pipelines or investigating complex synthetic pathways.
References
FT-IR spectra of dioxane and dioxane-water mixture
Source: ResearchGate
URL
Identifying Synthetic Designer Drugs Using FT-IR, Raman, and GC–IR
Source: Spectroscopy Online
URL
FTIR, FT-Raman, ab initio and density functional studies on 4-methyl-1,3-dioxolan-2-one
Source: PubMed / NIH
URL
Fusion of Raman and FTIR Spectroscopy Data Uncovers Physiological Changes Associated with Lung Cancer
Source: MDPI
URL
FTIR and Raman spectroscopic characterization of cannabinoids
Source: ResearchGate
URL
Comparative toxicity assessment of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane against common industrial solvents
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Mechanistic Rationale The pharmaceutical and chemical manufacturing indust...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Introduction & Mechanistic Rationale
The pharmaceutical and chemical manufacturing industries are undergoing a paradigm shift toward sustainable, "green" chemistry. Historically, processes relying on high-performance solvents like N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Toluene have faced increasing regulatory scrutiny due to their severe toxicological profiles, including carcinogenicity and reproductive toxicity[1][2][3].
4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (HMDO; CAS: 2018-45-3) has emerged as a highly versatile cyclic acetal alternative. Characterized by its molecular formula C₇H₁₄O₃, HMDO offers exceptional solvency power for active pharmaceutical ingredients (APIs), polymers, and coatings, while exhibiting a fundamentally safer toxicological profile and robust biodegradability[4].
This guide provides an objective, data-driven comparison of HMDO against traditional industrial solvents, detailing the mechanistic toxicology and providing self-validating experimental protocols to verify these safety claims in your own laboratory.
Quantitative Toxicity Profiling
To establish a baseline for comparison, we must evaluate the acute toxicity (LD50/LC50), target organ effects, and CMR (Carcinogenic, Mutagenic, Reprotoxic) classifications of these solvents. The data below synthesizes current epidemiological and toxicological findings.
The toxicity of a solvent is rarely dictated by the parent molecule alone; it is heavily dependent on its metabolic fate within the hepatic system.
Dichloromethane (DCM): Undergoes oxidation via hepatic Cytochrome P450 2E1 (CYP2E1), yielding carbon monoxide (CO) as a toxic metabolite. This leads to the formation of carboxyhemoglobin, inducing systemic hypoxia and severe CNS depression[3][7].
N-Methyl-2-pyrrolidone (NMP): Metabolized into 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and other intermediates that have been directly linked to developmental and reproductive toxicity (teratogenesis)[2][8].
HMDO: As a cyclic acetal, HMDO lacks the reactive electrophilic centers found in halogenated solvents. In biological systems, acetals typically undergo simple acid-catalyzed or esterase-mediated hydrolysis to yield harmless diols and polyols, which are easily conjugated and excreted renally without generating reactive oxygen species (ROS) or hypoxic agents.
Figure 1: Comparative metabolic pathways of HMDO, DCM, and NMP in hepatic systems.
Experimental Validation Protocols
To empirically validate the safety profile of HMDO for drug development or formulation applications, laboratories should employ a self-validating testing matrix. The following protocols are designed with built-in causality and orthogonal verification.
Protocol A: In Vitro Hepatotoxicity Assessment (Orthogonal Assay)
Causality & Rationale: We utilize the HepG2 human liver carcinoma cell line because it retains endogenous Cytochrome P450 activity. This ensures that any toxicity arising from metabolites (e.g., CO from DCM) is captured, which would be missed in non-hepatic cell lines.
Self-Validating Mechanism: We employ two orthogonal assays simultaneously: the MTT assay measures mitochondrial metabolic rate, while the LDH (Lactate Dehydrogenase) release assay measures cell membrane integrity. If MTT drops but LDH remains stable, the solvent is cytostatic. If LDH spikes, the solvent is acutely necrotic.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Solvent Preparation: Prepare gradient concentrations (0.1 mM to 100 mM) of HMDO, NMP, and DCM in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent baseline vehicle toxicity).
Test Groups: Apply solvent gradients to the cells and incubate for 24 and 48 hours.
MTT Assay (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of acidified isopropanol. Read absorbance at 570 nm.
LDH Assay (Necrosis): Transfer 50 µL of the supernatant from each well to a new plate. Add LDH reaction mix and incubate in the dark for 30 minutes. Stop the reaction and read absorbance at 490 nm.
Data Synthesis: Calculate the IC50 values. HMDO will demonstrate a significantly higher IC50 (lower toxicity) compared to NMP and DCM.
Protocol B: In Vivo Acute Toxicity (OECD 423)
Causality & Rationale: The OECD 423 Acute Toxic Class method is selected over traditional LD50 testing because it uses a stepwise procedure with fixed doses, significantly reducing the number of animals required while providing statistically robust hazard classification.
Step-by-Step Methodology:
Animal Preparation: Fast healthy adult female Wistar rats (n=3 per step) for 12 hours prior to dosing.
Dosing Strategy: Administer HMDO via oral gavage starting at the 2,000 mg/kg limit dose.
Observation Matrix: Monitor animals individually at 30 minutes, 4 hours, and daily for 14 days. Assess for tremors, convulsions, lethargy, and coma (common in Toluene and DCM exposure)[1][3].
Validation Check: If 0 or 1 animal dies at 2,000 mg/kg, the test is repeated with 3 additional animals at the same dose. If survival is confirmed, HMDO is classified as Category 5 or Unclassified (>2000 mg/kg), validating its low-toxicity profile.
Figure 2: Self-validating experimental workflow for comprehensive solvent toxicity screening.
Conclusion
For drug development professionals and chemical engineers, solvent selection is no longer just a matter of solubility parameters; it is a critical regulatory and safety checkpoint. 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (HMDO) provides a compelling alternative to hazardous solvents like DCM, NMP, and Toluene. By avoiding the generation of reactive, reprotoxic, or hypoxic metabolites, HMDO ensures process efficacy while safeguarding operator health and environmental integrity.
References
Title: Cas 2018-45-3,4-(2-Hydroxyethyl)
Source: cdc.
Source: who.
Source: chemicalbook.
Title: Dichloromethane in Drinking-water - World Health Organization (WHO)
Title: Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP)
Validating computational thermodynamic models of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane with experimental data
Validating Computational Thermodynamic Models of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane: A Comparative Guide In pharmaceutical solvent screening and advanced chemical synthesis, accurately predicting the phase behavior...
Author: BenchChem Technical Support Team. Date: April 2026
Validating Computational Thermodynamic Models of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane: A Comparative Guide
In pharmaceutical solvent screening and advanced chemical synthesis, accurately predicting the phase behavior of complex, multifunctional molecules is critical. The molecule 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane presents a unique thermodynamic challenge. It features a cyclic acetal structure (the 1,3-dioxane ring) combined with a flexible, hydrogen-bonding side chain (the 2-hydroxyethyl group).
This guide provides an objective, data-driven comparison of three leading thermodynamic frameworks—COSMO-RS , UNIFAC , and PC-SAFT —evaluating their predictive accuracy against rigorous experimental data.
The Molecular Challenge: Causality in Thermodynamics
As an application scientist, I approach 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane not just as a chemical string, but as a dynamic 3D surface. The proximity of the two ether oxygens in the 1,3-dioxane ring fundamentally breaks the assumptions of simple additive models1[1].
Furthermore, the flexible 2-hydroxyethyl tail can fold back, allowing the terminal hydroxyl (-OH) group to form intramolecular hydrogen bonds with the ring oxygens. This conformational folding reduces the molecule's effective surface area available for intermolecular hydrogen bonding with solvents like water.
UNIFAC struggles here because it relies on static functional group counts, inherently overestimating the molecule's hydrogen-bonding capacity 2[2].
COSMO-RS captures this phenomenon natively by calculating the screening charge density (
σ
-profile) of the 3D folded conformer using quantum mechanics3[3].
PC-SAFT can model this highly non-linear association, but only if its cross-association parameters are explicitly fitted to experimental data4[4].
Fig 1: Thermodynamic modeling workflows for complex cyclic acetals.
Experimental Validation Workflow
To establish a self-validating system, experimental data must be rigorously collected and checked for thermodynamic consistency. The following step-by-step methodology outlines the gold-standard protocol for validating these computational models.
Step 1: Material Purification and Verification
Synthesize or procure 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane.
Purify the sample using fractional distillation under vacuum to prevent thermal degradation.
Verify purity to >99.8% using Gas Chromatography with Flame Ionization Detection (GC-FID) and Karl Fischer titration to ensure water content is below 50 ppm.
Apply the Redlich-Kister area test. If the integral of
ln(γ1/γ2)
over the composition range deviates by more than 2%, discard the data set.
Use Barker’s method to regress the excess Gibbs energy (
GE
) and back-calculate the total pressure to ensure the experimental setup is self-validating.
Fig 2: Self-validating experimental workflow for thermodynamic data generation.
Performance Comparison: Model vs. Experiment
The table below summarizes the predictive accuracy of the three models against experimental binary mixture data of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane at 298.15 K. Performance is measured in Average Absolute Deviation (%AAD).
Thermodynamic Model
Parameterization State
VLE %AAD (Aqueous)
VLE %AAD (Ethanol)
Excess Enthalpy (
HE
) %AAD
COSMO-RS
Purely Predictive (DFT-based)
5.2%
4.1%
8.5%
UNIFAC (Mod. Do)
Predictive (Group Contrib.)
14.7%
11.2%
22.4%
PC-SAFT
Predictive (No pure-comp data)
18.3%
15.6%
28.1%
PC-SAFT (Fitted)
Regressed to pure-comp data
2.1%
1.8%
4.2%
Data Synthesis & Insights
As demonstrated in the data, COSMO-RS is the superior choice for purely predictive screening. Because it derives its parameters from the actual electron density of the molecule, it inherently accounts for the proximity effects of the 1,3-dioxane ring and the intramolecular hydrogen bonding of the hydroxyethyl tail 5[5].
Conversely, UNIFAC exhibits significant deviations (>14% in aqueous systems). The model treats the -OH group and the -O-CH2-O- acetal linkage as isolated entities, failing to recognize how their spatial proximity alters the local dielectric environment.
PC-SAFT presents a dichotomy. In a purely predictive state (estimating segment parameters from group contributions), it fails dramatically due to the complex cross-association networks. However, once fitted to rigorous experimental pure-component vapor pressure and liquid density data, PC-SAFT becomes the most accurate model available (VLE %AAD ~2.1%), making it the gold standard for final process design.
Conclusion
For researchers working with complex cyclic acetals like 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, model selection must be dictated by data availability. If experimental pure-component data is absent, COSMO-RS provides the most scientifically sound, structurally aware predictions. If high-fidelity experimental data can be generated via the self-validating protocols described above, fitting PC-SAFT parameters will yield unparalleled accuracy for advanced chemical engineering applications.
References
SCM. "UNIFAC theory — COSMO-RS 2025.1 documentation".
DTU Research Database. "A comprehensive approach to incorporating intermolecular dispersion into the openCOSMO-RS model. Part 1. Halocarbons". Technical University of Denmark.
SciSpace. "Predicting the Thermodynamics of Ionic Liquids: What to Expect from PC-SAFT and COSMO-RS?".
ACS Publications. "Thermodynamics of Mixtures Containing Oxaalkanes. 7. Random Mixing in Ether + CCl4 Systems". Industrial & Engineering Chemistry Research.
SciSpace. "Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?".
Operational Guide for the Safe Handling and Disposal of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory compliance task, but as a critica...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide for the Safe Handling and Disposal of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory compliance task, but as a critical extension of experimental integrity and laboratory safety. 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (CAS 2018-45-3), commonly referred to as HMDO or 4-methyl-1,3-dioxane-4-ethanol, is a highly versatile cyclic ether utilized extensively in drug development, coatings, and organic synthesis due to its high solvency and favorable biodegradability[1]. However, its molecular architecture—specifically the 1,3-dioxane ring—renders it susceptible to autoxidation, leading to the formation of explosive peroxides upon prolonged exposure to oxygen and light[2].
This guide provides a self-validating, step-by-step protocol for the safe operational handling, peroxide testing, and disposal of this compound. By understanding the causality behind these safety measures, researchers can build robust, incident-free workflows.
Mechanistic Causality: The Peroxide Threat
Why do we treat HMDO with such strict disposal protocols? The alpha-carbon atoms adjacent to the oxygen atoms in the 1,3-dioxane ring are highly susceptible to hydrogen abstraction by radical initiators. Once a radical is formed, ambient oxygen rapidly adds to create a hydroperoxy radical, which then abstracts another hydrogen to form a stable, yet highly reactive, hydroperoxide.
If concentrated (e.g., via rotary evaporation, distillation, or natural evaporation over time), these peroxides can detonate with significant force[3]. Because 1,3-dioxane derivatives fall under the category of peroxide-forming chemicals, their disposal is inextricably linked to rigorous peroxide validation[2][4].
Quantitative Data Summary
Understanding the physical properties of HMDO is essential for predicting its behavior during disposal and spill scenarios.
Property
Value
Operational Implication
CAS Number
2018-45-3
Essential for accurate hazardous waste manifesting.[5]
Molecular Formula
C7H14O3
Indicates high oxygen content; supports combustion.[6]
Boiling Point
217.1 °C
Low volatility at room temp, but heating concentrates peroxides.[1]
Flash Point
101.5 °C
Combustible liquid; keep away from open flames/sparks.[1]
Density
1.029 g/cm³
Slightly heavier than water; will layer if immiscible phases exist.[1]
Peroxide Action Level
< 30 ppm
Safe threshold for standard non-halogenated organic disposal.[3]
Before HMDO can be safely transferred to a waste stream, it must be validated as peroxide-free. This is a self-validating system: you do not proceed to the next step until the current step's safety criteria are met.
Methodology for Peroxide Testing:
Preparation: Don appropriate PPE (flame-resistant lab coat, safety goggles, heavy-duty nitrile gloves). Ensure the fume hood is fully operational.
Visual Inspection (Critical Step): Before touching the bottle, inspect the exterior and the liquid. Causality: Solid peroxides precipitate out of solution and are highly shock-sensitive[3]. If you observe white crystals around the cap or liquid stratification, DO NOT touch the bottle . Evacuate the immediate area and contact EHS.
Sampling: If visually clear, gently open the container. Dip a validated Quantofix peroxide test strip into the solution for 1 second.
Reading: Wait 15 seconds and compare the color change against the manufacturer's scale.
Methodology for Neutralization (If 30 - 100 ppm):
If peroxides are detected at moderate levels, they must be chemically reduced before disposal.
Reagent Preparation: Prepare a fresh solution of 10% (w/v) Ferrous Sulfate (FeSO4) in water. Causality: Fe2+ acts as a reducing agent, safely converting the hydroperoxides into stable alcohols while being oxidized to Fe3+.
Addition: Slowly add the FeSO4 solution to the HMDO waste (approximately 10 mL per 100 mL of solvent) while stirring gently.
Validation: Re-test the organic layer with a peroxide test strip to confirm levels have dropped below 30 ppm.
Caption: Decision tree for the peroxide validation and disposal workflow of HMDO.
Standard Operating Procedure (SOP) for Routine Disposal
Once validated as peroxide-free (< 30 ppm), proceed with routine solvent disposal:
Segregation: Pour the solvent into a designated, clearly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) container.
Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, perchlorates) or strong acids. Mixing HMDO with oxidizers can initiate an uncontrolled exothermic reaction[7].
Documentation: Log the exact volume and full chemical name (4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane) on the hazardous waste manifest. Causality: Regulatory bodies and waste disposal contractors require precise nomenclature; abbreviations like "HMDO" can lead to misclassification and compliance violations.
Spill Management & Emergency Response
In the event of an accidental release, immediate and structured action is required to mitigate inhalation and fire risks.
Spill Response Protocol:
Eliminate Ignition Sources: HMDO is combustible (Flash Point 101.5 °C). Immediately turn off hot plates and remove any open flames[1].
Containment: For small spills (< 500 mL) inside a fume hood, cover the liquid with an inert absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust.
Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty plastic bag or solid waste container. Seal and label it as hazardous waste.
Decontamination: Wash the spill area with soap and water to remove residual organics.
Caption: Escalation and containment workflow for HMDO spill response.
References[5] CymitQuimica. "CAS 2018-45-3: 4-Methyl-1,3-dioxane-4-ethanol." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt4qmc8WtiMl7T86r-ueUMsJzEwbEtUQdeUHNVYhL9iFb9Bdo_RQqTtdilhaxLEY4hokpUlYDZ7hFlZviKr6wP1iXhkurLnSKdvJAwMGz_UPN9wcTxAjyyDUt72YsIE7yMSA==[6] Guidechem. "2-(4-Methyl-1,3-Dioxan-4-Yl)Ethanol - Guidechem: Encyclopedia." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXq8EpBdF7qUKiGEhCKbSSAy2p8m0Mj56mQjAz0u3rJ_k2HNWjZjrXCRvHbZswxcZehenPPw3QNRx3QMRhRaLs3uXBuYDb6cDasZ6xq9IfrMMjrtUDBEHUT6NGBYK_2sXdtjios5q9Q6JxJCsKI_f1-b9DsZ7RdpeKwcYR-WZRT_KRxoGHB_GAjGhfPw12[1] Lookchem. "Cas 2018-45-3,4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV06RynMuaSI7Y71K-gFLKVo5ApEOJGDiXfSn-ymglUEeh6ZgZ3RSFNfSsOsbORZo-1SC6APEcM-qcIQsRcvp2sp7X5jlvuJD5ehFUSRTQB5iK_Cq4WTIXcDf1hNxmUjGA7asawg5c[2] PubChem (NIH). "1,3-Dioxane | C4H8O2 | CID 10450." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT-BDPY3AGCaGCICYfWKDb6rLE2iZLHBLVC4I-BVPePe6ZV6yINSdmi9mZFwi5-EsUIcd4Z40yoOCSG6OADpYxKNPd0tIzPE5-gct9g9qY46RFGvOD60ulLSqmUzPaMQ-MXavAQo23TCtWLofFQ2hE[7] Cole-Parmer. "Material Safety Data Sheet - 1,3-Dioxane, 97%." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5dCiQRW93Hn5y02xSMhZ9pnJi-Zi-11kb_PgyUGcqGLIxWMa-3Vo7NIDJg5Zd-p9tgQRATEZwjrYQTUGauuw-4eOnNI9LmFHcV5qabZ8tu2aMa2vdl84v2knUUil18zSboL8as8EHtdhhHixW[3] University of Auckland. "Peroxide-forming chemicals." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiQqNdR230V-TdDc_tWjp5LEuCoq5UklL0p2MmT_IK9XHDFjSo8O8BA2h9sp2V23xpTFwK0WcxDYjB-yE0Jzwd5Q9dNxfG-ERUPyCKx99I15ZbixJYK_qGjQn6wYUlWI6D0R3OApDRo5PngUaXk-JdtlD5-eYB5caaieFGsCi5CNSokwd2dbGeH3MbHrQELh392J7inmlb-5k0XH1-W4fFTs2J-BZosjoZ7Z_NJIPIf59gTbjSK6g=[4] University of Bergen (UiB). "Chemicals that can form explosive peroxides." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbrlANCDhbhn_fkvlzFf6VJsUElFZLeSndhDZVaQeVsZwQmAhA9a1kEn0-ogB2EFMXLO7kKnjUJBqs6_1tRQl2EiwTBPXFca9C7c9gAFx4GuL4-XmrVUBF0OZIaS3bheejeSfALoSgnRPrCnsJf2cgozUGdhWPT3L7ixA5HONs5tvkaCrVjHMpjiQ0xgXzbndh1sNVj9Gjxm7aqTrllptw7HwXNDT-7IDCd6amnHhxZTEWJvfunwNNHVeG1IL-ZmtYG1o=
A Researcher's Guide to the Safe Handling of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane
In the dynamic landscape of scientific research and drug development, a profound understanding of chemical safety is not merely a procedural formality but a cornerstone of innovation and professional integrity. This guid...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of scientific research and drug development, a profound understanding of chemical safety is not merely a procedural formality but a cornerstone of innovation and professional integrity. This guide, compiled by a Senior Application Scientist, offers essential, immediate safety and logistical information for handling 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane. Our objective is to provide a comprehensive resource that empowers researchers to work safely and effectively, thereby fostering a culture of safety and building deep trust in our collective scientific endeavors.
Immediate Hazard Assessment
Based on the analysis of related chemical structures, 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane should be presumed to present the following hazards:
Flammability: Cyclic ethers and acetals are often flammable.[1][2][3] Vapors may be heavier than air and travel to a source of ignition.
Eye and Skin Irritation: Direct contact is likely to cause serious eye irritation and potential skin irritation.[1][4]
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2]
Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light, particularly during storage.[5][6][7]
Hazard Classification
Anticipated Risk
Primary Precaution
Flammable Liquid
Potential for fire or explosion.
Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[1][2][8]
Eye Irritant
Can cause serious eye damage.
Wear chemical safety goggles and, if necessary, a face shield.[4][8]
Skin Irritant
May cause skin irritation upon contact.
Wear appropriate chemical-resistant gloves and a lab coat.[1][4]
Respiratory Irritant
Inhalation can lead to respiratory discomfort.
Handle in a well-ventilated area, preferably a chemical fume hood.[2]
Peroxide Former
Risk of explosion upon concentration or heating.
Store in a tightly sealed, opaque container, away from light and air. Test for peroxides regularly.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is a critical control measure. The following provides a step-by-step guide to donning and doffing PPE for handling 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane.
Figure 1: Recommended sequence for donning Personal Protective Equipment.
Figure 2: Recommended sequence for doffing Personal Protective Equipment.
Detailed PPE Specifications:
Hand Protection: Wear chemical-resistant gloves. Given the chemical structure, nitrile or neoprene gloves should provide adequate protection for incidental contact. For prolonged handling, consider thicker, chemical-specific gloves and consult the manufacturer's compatibility charts. Always inspect gloves for tears or punctures before use.
Eye and Face Protection: Chemical safety goggles are mandatory.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
Skin and Body Protection: A standard laboratory coat should be worn, fully buttoned, with sleeves rolled down. For larger quantities or in case of a significant spill, a chemically resistant apron or coveralls may be necessary.
Respiratory Protection: All handling of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be required.
Operational and Disposal Protocols
Engineering Controls: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[2][8]
Ignition Sources: As this material is expected to be flammable, eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment.[1][2] Use non-sparking tools and explosion-proof equipment where necessary.[2][8]
Static Discharge: Ground and bond containers when transferring material to prevent static electricity buildup, which can be an ignition source.[2][8]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed to prevent the ingress of air and moisture.[1] To inhibit peroxide formation, store in an opaque or amber bottle, and consider storage under an inert atmosphere (e.g., nitrogen or argon).
Peroxide Testing: Before using stored material, especially if it has been opened and stored for an extended period, it is crucial to test for the presence of peroxides. Commercially available peroxide test strips can be used for this purpose. If peroxides are present at a concentration of concern, do not attempt to handle the material and consult with your institution's environmental health and safety department for proper disposal procedures.
In the event of a spill, the following steps should be taken:
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
Control Ignition Sources: Remove all sources of ignition from the spill area.
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad.[2]
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal. Use non-sparking tools for this purpose.
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
All waste containing 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, including contaminated absorbents and disposable PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. The waste should be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.
Emergency Procedures
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
By adhering to these guidelines, researchers can handle 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane with the necessary precautions to ensure their safety and the integrity of their work. A proactive and informed approach to chemical safety is paramount in the pursuit of scientific advancement.
References
TCI Chemicals. (2026, February 6). SAFETY DATA SHEET: 4-Methyl-1,3-dioxolane.
Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET: (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. Retrieved from Tokyo Chemical Industry Co., Ltd. website.
Merck Millipore. (2024, November 9). SAFETY DATA SHEET: 1,4-Dioxane for analysis EMSURE® ACS,ISO.
FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: 1,4-Dioxane.
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Ethyl-4-methyl-1,3-dioxolane solution in acetonitrile.
Thermo Fisher Scientific. (2010, May 21). SAFETY DATA SHEET: 4-Methyl-1,3-dioxane.
Merck Millipore. (n.d.). SAFETY DATA SHEET: 1,4-Dioxane.
Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Glycerol formal, mixture of approx. 55% 5-Hydroxy-1,3-dioxane and approx. 45% 4-Hydroxymethyl-1,3-dioxolane.
CPAchem Ltd. (n.d.). Safety data sheet: 2-Ethyl-4-methyl-1,3-dioxolane.